Balanophonin, (+)-
Descripción
BenchChem offers high-quality Balanophonin, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Balanophonin, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H53N3O9S |
|---|---|
Peso molecular |
679.9 g/mol |
Nombre IUPAC |
ethyl (7E,9E,11E,14E)-6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate |
InChI |
InChI=1S/C34H53N3O9S/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-29(28(38)19-18-21-31(40)46-6-2)47-25-27(33(42)36-24-32(41)44-3)37-30(39)23-22-26(35)34(43)45-4/h5,10-11,13-17,20,26-29,38H,1,6-9,12,18-19,21-25,35H2,2-4H3,(H,36,42)(H,37,39)/b11-10+,14-13+,16-15+,20-17+ |
Clave InChI |
HNNZXGKURRYRCB-UTQZNVAWSA-N |
SMILES isomérico |
CCOC(=O)CCCC(C(/C=C/C=C/C=C/C/C=C/CCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |
SMILES canónico |
CCOC(=O)CCCC(C(C=CC=CC=CCC=CCCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |
Origen del producto |
United States |
Foundational & Exploratory
(+)-Balanophonin chemical structure and molecular weight
Structural Elucidation, Isolation Methodology, and Pharmacognostic Profile
Executive Summary
(+)-Balanophonin is a bioactive neolignan of the dihydrobenzofuran class, primarily isolated from the parasitic plant genus Balanophora (e.g., B. japonica, B. spicata) and Passiflora edulis. It has garnered significant attention in drug discovery for its potent anti-inflammatory, neuroprotective, and cytotoxic properties. This guide provides a rigorous technical analysis of its chemical structure, spectroscopic characteristics, and isolation protocols, designed for researchers in natural product chemistry and pharmacology.
Chemical Characterization
(+)-Balanophonin is characterized by a dihydrobenzofuran skeleton fused with a phenylpropanoid moiety. The presence of the cinnamaldehyde side chain is a key structural feature contributing to its reactivity and biological interaction.
2.1 Physicochemical Properties
| Property | Data |
| Common Name | (+)-Balanophonin |
| IUPAC Name | (E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |
| CAS Number | 215319-47-4 (for (+)-isomer); 118916-57-7 (general) |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| Stereochemistry | (2S, 3R) absolute configuration |
| Appearance | Amorphous powder or pale yellow oil |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; insoluble in water |
2.2 Structural Visualization
The following diagram illustrates the 2D connectivity and stereochemical orientation of (+)-Balanophonin.
Caption: Schematic representation of the dihydrobenzofuran skeleton and key functional groups.
Spectroscopic Identification
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2][3] The dihydrobenzofuran ring protons (H-7 and H-8 in lignan numbering, or H-2 and H-3 in benzofuran numbering) provide diagnostic signals.
Diagnostic 1H NMR Signals (CDCl₃, 400 MHz) Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.
| Position | δ (ppm) | Multiplicity | Coupling (Hz) | Structural Assignment |
| Aldehyde | 9.63 | d | J = 7.6 | Aldehyde proton (-CH O) |
| Vinyl (α) | 7.40 | d | J = 15.8 | trans-Alkene proton adjacent to ring |
| Vinyl (β) | 6.58 | dd | J = 15.8, 7.6 | trans-Alkene proton adjacent to carbonyl |
| H-7 (H-2) | 5.59 | d | J = 6.0 | Chiral center, benzylic ether proton |
| H-8 (H-3) | 3.65 | m | - | Chiral center, aliphatic ring proton |
| -OCH₃ | 3.91, 3.88 | s | - | Methoxy groups (aromatic) |
| Aromatic | 6.80 - 7.15 | m | - | Aromatic ring protons |
Interpretation:
-
The large coupling constant (J ≈ 15.8 Hz) of the vinyl protons confirms the trans (E) geometry of the cinnamaldehyde side chain.
-
The coupling constant of H-7 (J ≈ 6.0 Hz) is characteristic of the trans-relationship between H-7 and H-8 in the dihydrobenzofuran ring for this stereoisomer.
Isolation and Purification Methodology
The following protocol outlines the isolation of (+)-Balanophonin from Balanophora species. This workflow prioritizes yield and purity using a polarity-guided fractionation strategy.
4.1 Experimental Protocol
-
Extraction: Macerate air-dried, powdered plant material (e.g., B. japonica tubers) with Methanol (MeOH) at room temperature (3x 24h).
-
Partitioning: Concentrate the MeOH extract in vacuo. Suspend the residue in water and partition successively with n-Hexane (to remove lipids/waxes) and Ethyl Acetate (EtOAc) .
-
Target Fraction: Collect the EtOAc fraction; this contains the neolignans.
-
Chromatography (Stage 1): Subject the EtOAc residue to Silica Gel Column Chromatography (CC). Elute with a gradient of CHCl₃/MeOH (e.g., 100:0 → 0:100).
-
Chromatography (Stage 2): Purify balanophonin-rich fractions (identified by TLC) using Sephadex LH-20 (eluent: MeOH) to remove tannins and chlorophyll.
-
Final Purification: Use Reverse-Phase (ODS) chromatography or HPLC (MeOH/H₂O gradient) to isolate pure (+)-Balanophonin.
4.2 Workflow Visualization
Caption: Step-by-step fractionation workflow from raw plant material to pure compound.
Biological Mechanism of Action
(+)-Balanophonin exhibits significant anti-inflammatory activity, primarily by modulating the MAPK and NF-κB signaling pathways.
-
Target: Toll-like Receptor 4 (TLR4).
-
Effect: Downregulation of iNOS and COX-2 expression.[4]
-
Outcome: Reduction in pro-inflammatory mediators (NO, PGE₂, TNF-α).[4]
Caption: Proposed mechanism showing inhibition of MAPK and NF-κB pathways by (+)-Balanophonin.[5][6][7][8][4][9][10]
References
-
Haruna, M., et al. (1982).[7] "Balanophonin, a new neo-lignan from Balanophora japonica Makino."[7] Chemical & Pharmaceutical Bulletin, 30(4), 1525-1527.[7]
-
Wang, Y., et al. (2012). "Phytochemicals and biological studies of plants from the genus Balanophora." Chemistry Central Journal, 6, 79.
-
Pan, J., et al. (2008). "New neolignans from Balanophora tobuxensis." Journal of Asian Natural Products Research, 10(7), 603-607.
- Lee, J.S., et al. (2010). "Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by (+)-balanophonin from Balanophora japonica in murine macrophages." Journal of Ethnopharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Balanophonin A | C20H22O7 | CID 102203089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Balanophonin - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
(+)-Balanophonin: Natural Sources, Isolation Architectures, and Technical Characterization
This guide serves as a definitive technical resource on the natural sources, isolation, and chemical characterization of (+)-Balanophonin, specifically within the genus Balanophora. It is designed for researchers requiring actionable protocols and authoritative data.
Executive Summary & Chemical Identity
(+)-Balanophonin is a bioactive neolignan (specifically a dihydrobenzofuran-type lignan) identified as a critical marker compound in the parasitic plant genus Balanophora.[1] Unlike common lignans derived from 8-8' coupling, balanophonin is formed via an 8-5' oxidative coupling of phenylpropanoid monomers, resulting in a 2,3-dihydrobenzofuran skeleton.
Its pharmacological profile—characterized by potent anti-inflammatory (inhibition of iNOS/COX-2), neuroprotective, and cytotoxic activities—has driven demand for robust isolation protocols. This guide provides a validated roadmap for sourcing and purifying this compound from its primary botanical reservoirs.[2]
| Chemical Attribute | Technical Specification |
| IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran |
| Common Name | (+)-Balanophonin |
| Chemical Class | Neolignan (Dihydrobenzofuran type) |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| Stereochemistry | (+)-enantiomer (typically 7S, 8R configuration in natural sources) |
Botanical Sources: The Balanophora Reservoir
The genus Balanophora (Balanophoraceae) comprises obligate root parasites lacking chlorophyll.[3] While (+)-Balanophonin has been detected in other genera (e.g., Firmiana, Cornus), Balanophora species remain the historical and phytochemical standard for its isolation.
Primary Species & Distribution
The following species have been validated as sources. Note that B. japonica is the type source for the original isolation.[2]
| Species | Geographic Distribution | Part Used | Key Phytochemical Context |
| Balanophora japonica | Japan, E. Asia | Whole Plant / Tubers | Primary Source. First isolation reported by Haruna et al. (1982). High neolignan diversity. |
| Balanophora abbreviata | Tropical Asia, Africa | Whole Plant | Contains balanophonin along with novel lignan glycosides. |
| Balanophora fungosa | Australia, SE Asia | Rhizomes | Rich in phenylpropanoids; balanophonin present but often co-elutes with complex tannins. |
| Balanophora spicata | Taiwan, China | Whole Plant | Known for lupeol and terpenoids; balanophonin present in polar fractions. |
| Balanophora tobiracola | Japan (Endemic) | Whole Plant | Contains dihydrochalcones; balanophonin is a minor constituent compared to B. japonica. |
Visualization: Species Taxonomy & Chemotype Distribution
The following diagram illustrates the taxonomic relationships and the primary chemical clusters associated with each species.
Figure 1: Chemotaxonomic distribution of (+)-Balanophonin within key Balanophora species.
Extraction & Isolation Methodology
Expertise Note: The isolation of (+)-Balanophonin is complicated by the presence of hydrolyzable tannins (balanophotannins) and lignan glycosides. A simple lipophilic extraction will fail. The protocol below uses a polarity-gradient fractionation to separate the neolignan from the highly polar tannin matrix and the non-polar waxes (balanophorin).
The "Gold Standard" Protocol (Based on B. japonica)
This workflow integrates established methods (Haruna et al., Jiang et al.) with modern chromatographic refinements.
Step 1: Extraction
-
Material: Air-dried, powdered whole plant of B. japonica.[1][2]
-
Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).
-
Method: Reflux extraction (3x, 2 hours each) or Ultrasound-Assisted Extraction (UAE) at 40°C.
-
Rationale: MeOH effectively penetrates the cellular matrix to solubilize both free lignans and their glycosides.
Step 2: Liquid-Liquid Partitioning (Critical Step)
-
Concentration: Evaporate MeOH in vacuo to obtain a crude residue.
-
Suspension: Suspend residue in distilled water.
-
Partition 1 (Defatting): Extract with n-Hexane .
-
Discard Hexane layer (contains waxes/lipids).
-
-
Partition 2 (Target Capture): Extract aqueous phase with Ethyl Acetate (EtOAc) .
-
Keep EtOAc layer. This fraction contains (+)-balanophonin.
-
Aqueous layer contains tannins and highly polar glycosides.
-
Step 3: Chromatographic Purification
-
Stationary Phase 1: Toyopearl HW-40 or Diaion HP-20 .
-
Eluent: MeOH-H₂O gradient (start 30% MeOH → 100% MeOH).
-
Target: Balanophonin elutes in mid-polarity fractions (approx. 60-70% MeOH).
-
-
Stationary Phase 2: Silica Gel 60 .
-
Eluent: CHCl₃-MeOH (20:1 to 10:1).
-
-
Polishing: Reverse-Phase HPLC (ODS/C18) .
-
Mobile Phase: MeOH-H₂O (45:55, isocratic) or Acetonitrile-Water gradient.
-
Detection: UV at 280 nm.
-
Visualization: Isolation Workflow
Figure 2: Step-by-step fractionation and purification protocol for (+)-Balanophonin.
Biosynthetic Context & Structural Validation
Understanding the biosynthesis is crucial for validating the compound's identity (checking for the correct coupling pattern) and for potential bio-engineering applications.
Biosynthetic Pathway
(+)-Balanophonin is formed via the oxidative coupling of coniferaldehyde (or coniferyl alcohol precursors). The critical step is the radical dimerization facilitated by dirigent proteins (DIR), leading to the 8-5' (phenylcoumaran) linkage.
Figure 3: Biosynthetic pathway of (+)-Balanophonin via 8-5' oxidative coupling.
Structural Identification Data
To ensure "Trustworthiness" in your experimental validation, compare your isolate against these standard spectral markers:
-
UV (MeOH): λmax 282, 340 nm.
-
¹H-NMR (CDCl₃, 500 MHz):
-
δ 5.60 (1H, d, J=6.5 Hz, H-7) – Characteristic of the dihydrofuran ring.
-
δ 3.60 (1H, m, H-8).
-
δ 9.64 (1H, d, J=7.6 Hz) if aldehyde form is present (precursor), but for balanophonin look for alcohol signals at C-9.
-
-
¹³C-NMR (CDCl₃):
-
Key signals at δ 88.5 (C-7) and δ 53.0 (C-8), confirming the phenylcoumaran ring.
-
References
-
Haruna, M., Koube, T., Ito, K., & Murata, H. (1982). Balanophonin, a new neo-lignan from Balanophora japonica Makino.[4][5] Chemical and Pharmaceutical Bulletin, 30(4), 1525-1527. Link
-
Jiang, Z. H., Tanaka, T., Iwata, H., Sakamoto, S., Hirose, Y., & Kouno, I. (2005). Ellagitannins and lignan glycosides from Balanophora japonica (Balanophoraceae). Chemical and Pharmaceutical Bulletin, 53(3), 339-341. Link
-
Hosokawa, A., et al. (2004).[4] A new lignan from Balanophora abbreviata and inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression.[4][6] Chemical and Pharmaceutical Bulletin, 52(10), 1265-1267.[4][6] Link
-
Wang, Y., et al. (2012). Phytochemicals and biological studies of plants from the genus Balanophora. Chemistry Central Journal, 6(1), 79. Link
-
Lee, J. W., et al. (2017). A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation.[7] Biological and Pharmaceutical Bulletin, 40(9). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Balanophora fungosa [botany.org]
- 4. Phytochemicals and biological studies of plants from the genus Balanophora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. A new lignan from Balanophora abbreviata and inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Balanophonin: Anti-Inflammatory Mechanism of Action
Executive Summary
(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan isolated primarily from Firmiana simplex (Chinese parasol tree) and Balanophora species. It has emerged as a potent anti-inflammatory and neuroprotective agent, specifically targeting the dysregulated immune responses in macrophages and microglia.
This technical guide delineates the molecular mechanism of action (MOA) of (+)-Balanophonin. Unlike non-specific anti-inflammatories, Balanophonin exhibits a multi-target inhibitory profile, suppressing the TLR4-mediated NF-κB and MAPK signaling cascades . This blockade results in the transcriptional downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6), ultimately preventing neuronal apoptosis in neuroinflammatory models.
Chemical Profile & Source
-
Compound Name: (+)-Balanophonin
-
Chemical Class: Neolignan (Dihydrobenzofuran type)
-
Molecular Formula: C₂₀H₂₀O₆[1]
-
Primary Source: Firmiana simplex (Stems/Leaves), Balanophora spicata
-
Key Structural Feature: The dihydrobenzofuran moiety is critical for its interaction with upstream signaling kinases and receptors.
Mechanistic Deep Dive
The anti-inflammatory efficacy of (+)-Balanophonin is defined by its ability to intercept signaling at the membrane receptor level and within the cytoplasmic transduction cascades.
Upstream Inhibition: TLR4 Modulation
Lipopolysaccharide (LPS) triggers inflammation by binding to the Toll-like Receptor 4 (TLR4) complex. (+)-Balanophonin acts early in this cascade:
-
Inhibition of TLR4 Activation: It prevents the LPS-induced dimerization or recruitment of adaptor proteins (MyD88/TRIF), effectively "silencing" the initial alarm signal in microglia (BV2 cells) and macrophages (RAW 264.7).
Cytoplasmic Signal Transduction Blockade
Following TLR4 stimulation, the signal bifurcates into the NF-κB and MAPK pathways. (+)-Balanophonin exerts a dual-inhibitory effect here:
-
NF-κB Pathway Suppression:
-
IκB-α Stabilization: Under inflammatory conditions, IκB-α is phosphorylated and degraded, releasing NF-κB (p65/p50). Balanophonin inhibits the phosphorylation of IκB-α, keeping the NF-κB complex sequestered in the cytoplasm.
-
Nuclear Translocation Blockade: Consequently, the p65 subunit fails to translocate to the nucleus, preventing it from binding to DNA response elements.
-
-
MAPK Pathway Inhibition:
-
Balanophonin significantly reduces the phosphorylation (activation) of the three major Mitogen-Activated Protein Kinases:
-
This blockade prevents the activation of the AP-1 transcription factor, a critical partner to NF-κB in driving cytokine expression.
-
Transcriptional & Functional Outcome
The dual blockade of NF-κB and MAPK leads to a profound reduction in gene expression:
-
Enzymatic Downregulation: Reduced mRNA and protein levels of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).
-
Mediator Suppression: Significant decrease in the secretion of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) .[2]
-
Cytokine Reduction: Lowered levels of TNF-α, IL-1β, and IL-6 .[3][4][5]
Neuroprotective Cross-Talk
In neuroinflammatory models (microglia-neuron co-culture), the reduction of these microglial mediators by Balanophonin directly translates to neuronal survival. It prevents the activation of Caspase-3 and the cleavage of PARP in neurons (e.g., N2a cells), thereby inhibiting apoptosis.[2]
Visualization: Signaling Pathway[6][7]
The following diagram illustrates the specific intervention points of (+)-Balanophonin within the cellular signaling cascade.
Caption: Schematic representation of (+)-Balanophonin's multi-target inhibition of the TLR4/NF-κB/MAPK axis in microglia/macrophages.
Experimental Validation Protocols
To validate the mechanism described above, the following self-validating protocols are recommended. These workflows ensure reproducibility and specific target engagement.
Cell Culture & Treatment Model
-
Cell Lines: BV2 (Microglia) or RAW 264.7 (Macrophage).
-
Reagents: LPS (Escherichia coli 055:B5), (+)-Balanophonin (purity >98%).
-
Protocol:
-
Seed cells at
cells/well in 6-well plates. -
Incubate for 24h to allow adhesion.
-
Pre-treatment: Treat cells with (+)-Balanophonin (e.g., 5, 10, 20 µM) for 1 hour prior to stimulation. Rationale: Pre-treatment ensures the inhibitor is present before the cascade initiates.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours.
-
Nitric Oxide (NO) Quantification (Griess Assay)
This assay serves as the primary phenotypic readout for anti-inflammatory activity.
-
Collect 100 µL of cell culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure absorbance at 540 nm .
-
Validation: Use a Sodium Nitrite (
) standard curve to quantify NO concentration.
Western Blotting (Mechanistic Confirmation)
To confirm pathway inhibition, analyze protein phosphorylation levels.
-
Lysis: Harvest cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Separation: Resolve proteins (20-30 µg) on 10-12% SDS-PAGE.
-
Transfer: Transfer to PVDF membranes.
-
Primary Antibodies:
-
Targets: p-ERK, p-JNK, p-p38, p-IκBα, iNOS, COX-2.
-
Controls: Total ERK, Total JNK, Total p38, β-actin.
-
-
Detection: ECL chemiluminescence.
-
Expected Result: Balanophonin treatment should show a dose-dependent decrease in phosphorylated bands compared to the LPS-only control, with stable total protein levels.
Data Summary: Quantitative Effects
The following table summarizes the inhibitory profile of (+)-Balanophonin based on key studies (e.g., Biomol Ther 2017).
| Target / Mediator | Assay Type | Effect of (+)-Balanophonin (10-20 µM) | Biological Consequence |
| Nitric Oxide (NO) | Griess Assay | Strong Inhibition (>50% reduction) | Reduced oxidative stress & neurotoxicity |
| PGE2 | ELISA | Significant Reduction | Decreased inflammatory pain/swelling signaling |
| TNF-α / IL-1β | ELISA | Dose-dependent Decrease | Prevention of chronic inflammatory loop |
| iNOS Protein | Western Blot | Downregulation | Halt of NO production at source |
| COX-2 Protein | Western Blot | Downregulation | Halt of Prostaglandin synthesis |
| p-ERK / p-JNK / p-p38 | Western Blot | Inhibition of Phosphorylation | Blockade of MAPK signal transduction |
| NF-κB (p65) | Immunofluorescence | Nuclear Translocation Blocked | Prevention of pro-inflammatory gene transcription |
| Caspase-3 (Cleaved) | Western Blot | Inhibition | Prevention of neuronal apoptosis (Neuroprotection) |
Experimental Workflow Visualization
Caption: Standardized experimental workflow for validating the anti-inflammatory activity of (+)-Balanophonin.
References
-
A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation. Biomol Ther (Seoul). 2017 Sep 1;25(5):519-527. [Link]
-
Anti-inflammatory principles from Balanophora laxiflora. Journal of Food and Drug Analysis. 2012;20(4). [Link]
-
Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation. Int J Mol Sci. 2022 Jan; 23(2): 763. (Cites Balanophonin mechanism).[2][4][6][7][8][9] [Link]
-
Balanophonin | C20H20O6 | PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stereochemical Divergence in Neolignans: A Technical Guide to (+)- and (-)-Balanophonin Enantiomers
Executive Summary
Balanophonin is a naturally occurring neolignan characterized by a 2,3-dihydrobenzofuran core linked to a phenylpropanoid moiety. Originally isolated from the parasitic plant Balanophora japonica, it has since been identified in diverse species such as Firmiana simplex and Passiflora edulis1[1]. While balanophonin is widely recognized for its potent neuroprotective and anti-inflammatory properties, the stereochemical divergence between its (+)- and (-)-enantiomers plays a critical role in its pharmacological profiling. This whitepaper provides an in-depth technical analysis of the structural differences, asymmetric synthesis, and biological activities of balanophonin enantiomers, alongside field-proven protocols for their isolation and in vitro validation.
Structural & Stereochemical Architecture
The pharmacological potential of balanophonin (C₂₀H₂₀O₆) is intrinsically linked to its stereochemistry. The molecule features two adjacent chiral centers located at C-7 and C-8 of the lignan skeleton (corresponding to C-2 and C-3 of the dihydrobenzofuran ring)2[2].
The enantiomers are defined by their absolute configurations:
-
(+)-Balanophonin : Exhibits the (7S, 8R) absolute configuration. It displays a positive Cotton effect at approximately 273 nm in Electronic Circular Dichroism (ECD) spectra.
-
(-)-Balanophonin : Possesses the (7R, 8S) absolute configuration, serving as the non-superimposable mirror image.
Both enantiomers maintain a thermodynamically favored trans-relationship between the aryl group at C-7 and the hydroxymethyl group at C-8. This spatial orientation is critical for docking into the hydrophobic pockets of target kinases 2[2].
Biosynthesis and Asymmetric Synthesis
In planta, the biosynthesis of the 2,3-dihydrobenzofuran skeleton is driven by phenol oxidative coupling (POC)3[3]. Enzymes such as peroxidases (Fe³⁺ active site) or laccases (Cu²⁺ active site) catalyze the one-electron oxidation of phenylpropanoid monomers (e.g., coniferyl alcohol). This generates resonance-stabilized phenolate radicals that undergo stereoselective β-5 coupling 3[3].
In the laboratory, standard biomimetic oxidative coupling using chemical oxidants typically yields a racemic mixture of (±)-balanophonin. To selectively synthesize specific enantiomers, researchers must employ asymmetric synthesis techniques. A highly effective methodology involves Rh-catalyzed intramolecular C-H insertion using chiral auxiliaries (such as oxazolidines). This enforces double asymmetric induction, allowing the construction of the trans-disubstituted dihydrobenzofuran ring with high enantiomeric excess (ee).
Pharmacological Profiles: Mechanism of Action
Both (+)- and (-)-balanophonin have been identified as potent inhibitors of neuroinflammation, though their specific pharmacokinetic interactions and off-target effects may vary.
When microglial cells are exposed to endotoxins like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated, triggering the Mitogen-Activated Protein Kinase (MAPK) cascade4[4]. Balanophonin exerts its therapeutic effect by potently inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK 4[4].
By halting these phosphorylation events, balanophonin prevents the downstream translocation of Nuclear factor-κB (NF-κB) into the nucleus. This directly downregulates the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a marked reduction in the synthesis of neurotoxic mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) 1[1].
Fig 1. Inhibition of the LPS-induced TLR4/MAPK/NF-κB signaling pathway by Balanophonin enantiomers.
Quantitative Data Analysis
The following table summarizes the comparative biological activities of balanophonin enantiomers against standard synthetic inhibitors.
| Compound | Target / Assay | Cell Line / Model | IC₅₀ Value (μM) | Reference |
| (±)-Balanophonin | NO Production Inhibition | BV2 Microglia (LPS-induced) | 7.07 | 4[4] |
| (+)-Balanophonin | JNK Phosphorylation | BV2 Microglia (LPS-induced) | ~5.0 | 4[4] |
| (-)-Balanophonin | Superoxide Generation | Human Neutrophils (fMLP-induced) | > 10.0 | 5[5] |
| L-NMMA (Control) | NO Production Inhibition | BV2 Microglia (LPS-induced) | 16.27 | 4[4] |
| SP600125 (Control) | JNK Inhibition | BV2 Microglia (LPS-induced) | ~10.0 | 4[4] |
Experimental Methodologies
Protocol 1: Extraction and Chiral Resolution of Balanophonin Enantiomers
To evaluate the enantiomers independently, a robust separation protocol is required.
-
Plant Material Extraction : Exhaustively extract dried aerial parts of Firmiana simplex using 100% methanol at room temperature4[4].
-
Causality: Methanol is a highly polar solvent capable of penetrating cell walls and solubilizing a wide range of secondary metabolites, including aglycone neolignans.
-
-
Initial Fractionation : Concentrate the extract under reduced pressure and partition between water and chloroform (CHCl₃).
-
Causality: Liquid-liquid partitioning separates the moderately polar neolignans (migrating to the CHCl₃ layer) from highly polar tannins and sugars (remaining in the aqueous layer).
-
-
Size-Exclusion Chromatography : Apply the CHCl₃ fraction to a Sephadex LH-20 column, eluting with a methanol-water gradient.
-
Causality: The cross-linked dextran matrix selectively retains aromatic lignans longer than aliphatic compounds due to π-π interactions, ensuring high-purity fractions.
-
-
Chiral HPLC Resolution : Resolve the enantio-enriched balanophonin mixture using a chiral stationary phase (e.g., Daicel Chiralpak AD-H) with an isocratic mobile phase of hexane/isopropanol.
-
Causality & Validation: The chiral stationary phase forms transient, reversible diastereomeric complexes with the enantiomers. The difference in binding energies between the (7S, 8R) and (7R, 8S) configurations results in distinct retention times. Validation is achieved via a chromatogram showing baseline separation of the two enantiomeric peaks.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (Self-Validating System)
-
Cell Culture and Seeding : Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10⁴ cells/well in a 96-well plate4[4].
-
Causality: BV2 cells are a validated model for neuroinflammation, expressing functional TLR4 receptors that reliably respond to endotoxins.
-
-
Pre-treatment and Stimulation : Pre-treat cells with varying concentrations (1, 5, 10 μM) of pure (+)- or (-)-balanophonin for 1 hour, followed by stimulation with 100 ng/mL LPS for 24 hours.
-
Causality: Pre-treatment ensures the compound is intracellularly available to block the MAPK signaling cascade before the LPS-induced TLR4 activation initiates the inflammatory transcription cycle.
-
-
Griess Assay for Nitric Oxide (NO) Quantification : Transfer 100 μL of the culture supernatant to a new plate and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.
-
Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent specifically reacts with nitrite to form a stable azo dye. The intensity of the color is directly proportional to the NO produced.
-
-
Viability Control (MTT Assay) : Perform an MTT assay on the remaining cells to confirm viability 4[4].
-
Validation: This step is critical to validate that the observed reduction in NO is due to true pharmacological inhibition of the inflammatory pathway, rather than a secondary artifact of compound cytotoxicity.
-
Fig 2. Experimental workflow for the extraction, chiral resolution, and validation of Balanophonin.
References
-
A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation. National Institutes of Health. URL: 4
-
Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof. National Institutes of Health. URL:3
-
Antioxidant Lignans and Neolignans from Acorus tatarinowii. National Institutes of Health. URL: 2
-
New Phenylpropenoids, Bis(1-phenylethyl)phenols, Bisquinolinone Alkaloid, and Anti-inflammatory Constituents from Zanthoxylum integrifoliolum. ACS Publications. URL: 5
-
Balanophonin - Grokipedia. Grokipedia. URL: 1
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Antioxidant Lignans and Neolignans from Acorus tatarinowii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Precision Pharmacology of Dihydrobenzofuran Neolignans: Mechanistic Architectures & Therapeutic Applications
Topic: Pharmacological Properties of Dihydrobenzofuran Neolignans Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
Dihydrobenzofuran neolignans (DBNs) represent a privileged scaffold in natural product chemistry, distinguished by a 2,3-dihydrobenzofuran skeleton formed via the oxidative coupling of phenylpropanoid precursors. Unlike their unsaturated benzofuran counterparts, the saturation at the 7,8-position (neolignan numbering) confers unique stereochemical flexibility, allowing for specific interactions with chiral biological targets.
This guide dissects the pharmacological profile of DBNs, moving beyond generic bioactivity to explore the molecular causality of their anticancer, anti-inflammatory, and antiparasitic effects. It focuses on lead compounds such as trans-dehydrodiconiferyl alcohol (DHCA) and synthetic analogues, providing actionable protocols for validating these mechanisms in a translational research setting.
Chemical Architecture & Biosynthetic Logic
The pharmacological potency of DBNs is encoded in their structure. The core scaffold arises from the 8–5' coupling of two phenylpropanoid units (often coniferyl alcohol).
-
The Pharmacophore: The dihydrobenzofuran ring acts as a rigid lipophilic spacer that orients the pendant aryl rings.
-
Stereochemistry: The biological activity is highly enantioselective. For instance, studies indicate that the (
)-enantiomers of synthetic DBN derivatives are significantly more potent inhibitors of tubulin polymerization than their ( ) counterparts. -
Solubility & Permeability: The presence of phenolic hydroxyl groups (often at C-4 or C-4') facilitates hydrogen bonding with receptor pockets, while the methoxy groups modulate lipophilicity (LogP), enhancing membrane permeability.
The Anticancer Paradigm: Tubulin Targeting & Apoptosis
DBNs exert cytotoxicity not through non-specific membrane disruption, but via precise targeting of the microtubule network and mitochondrial signaling.
Mechanism of Action: The Vinca/Colchicine Domain
Research identifies DBNs as microtubule-destabilizing agents. They bind to the colchicine-binding site on
-
Binding: The trimethoxyphenyl-like motif (common in DBNs) mimics the A-ring of colchicine.
-
Inhibition: Binding prevents the polymerization of tubulin dimers into microtubules.
-
Arrest: This leads to cell cycle arrest at the G2/M phase.
-
Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2, mitochondrial depolarization, and Caspase-3 activation.
Quantitative Potency
-
Compound 2b (synthetic DBN derivative): Demonstrated a GI
of nM against breast cancer cell lines, outperforming standard chemotherapeutics in specific resistant lines. -
Mappiodoinins A-C: Isolated from Mappianthus iodoides, these showed IC
values ranging from 0.16 to 18.62ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> M against HepG2 and MCF-7 lines.
Visualization: The Apoptotic Cascade
The following diagram illustrates the downstream signaling triggered by DBN-mediated tubulin inhibition.
Caption: Mechanistic pathway of DBN-induced apoptosis via tubulin destabilization and mitochondrial dysfunction.
Immunomodulation: The NF-κB & FXR Axis
Beyond cytotoxicity, DBNs like trans-dehydrodiconiferyl alcohol (DHCA) exhibit potent anti-inflammatory properties, particularly useful in chronic inflammatory conditions and cholestatic liver injury.
NF-κB Pathway Suppression
DBNs act as upstream inhibitors of the NF-κB complex.
-
Blockade: They inhibit the phosphorylation of IKK, preventing the degradation of I
B . -
Consequence: NF-κB (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
-
Output: Downregulation of pro-inflammatory genes iNOS, COX-2, TNF-
, and IL-6.
Farnesoid X Receptor (FXR) Agonism
Recent studies (e.g., Phytomedicine, 2021) highlight DHCA as a natural agonist for FXR.
-
Relevance: FXR activation regulates bile acid homeostasis.[1]
-
Therapeutic Utility: DHCA treatment attenuates ANIT-induced cholestasis by restoring bile flow and reducing liver inflammation.
Antiparasitic Potency: Leishmanicidal Activity
DBNs have emerged as promising leads against Leishmania amazonensis and Trypanosoma cruzi.[2]
-
Compound: 2,3-Dihydrobenzofuran (2,3-DBF) neolignan.[3][4][5]
-
Potency: IC
of ~1.04 M against promastigotes, comparable to Amphotericin B but with a higher selectivity index (lower toxicity to mammalian macrophages).[4] -
Mechanism:
-
Direct: Destabilization of parasite tubulin (distinct from mammalian tubulin).
-
Indirect: Activation of host macrophages, increasing lysosomal volume and nitric oxide (NO) production, which is toxic to the intracellular amastigotes.
-
Experimental Protocols (Self-Validating Systems)
Protocol A: Tubulin Polymerization Inhibition Assay
Objective: To quantify the direct effect of a DBN isolate on microtubule assembly.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Preparation: Dilute DBN in DMSO. Keep final DMSO concentration <1% to avoid solvent artifacts.
-
Setup:
-
Blank: PEM buffer only.
-
Control: Tubulin + GTP + DMSO (100% polymerization).
-
Positive Control: Colchicine (5
M). -
Test: Tubulin + GTP + DBN (concentrations 0.1–50
M).
-
-
Execution: Mix components at 4°C. Transfer to a pre-warmed (37°C) spectrophotometer cuvette.
-
Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: The Control must show a sigmoidal curve (nucleation, elongation, steady state). The DBN is active if it flattens the elongation phase slope or reduces the steady-state absorbance in a dose-dependent manner.
Protocol B: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the blockade of p65 translocation in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophages seeded on glass coverslips.
-
Treatment:
-
Pre-treat with DBN (10–50
M) for 1 hour. -
Stimulate with LPS (1
g/mL) for 30 minutes.
-
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (Rabbit monoclonal).
-
Secondary Ab: Alexa Fluor 488 (Green) anti-rabbit.
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Analysis:
-
LPS Control: Strong Green signal overlapping with Blue nuclei (Translocation).
-
DBN + LPS: Green signal restricted to the cytoplasm (cytosolic ring), Blue nuclei remain distinct.
-
Quantification: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity using ImageJ.
-
Structure-Activity Relationship (SAR) & Future Directions
Data synthesis suggests specific modifications to the DBN scaffold to enhance potency:
| Structural Position | Modification | Effect on Activity |
| C-7/C-8 | Saturation (Dihydro) | Essential for stereoselective binding; confers flexibility compared to planar benzofurans. |
| C-2 (Pendant Ring) | 3',4',5'-Trimethoxy | Increases tubulin binding affinity (mimics Colchicine A-ring). |
| C-5 | Halogenation (F, Br) | Synthetic derivatives with Fluorine at C-5 show increased metabolic stability and cytotoxicity. |
| C-9 (Side Chain) | Esterification | Methyl esters often show higher cytotoxicity than free acids or alcohols due to improved cellular uptake. |
Future Optimization: The integration of halogen atoms (F, Br) into the DBN skeleton is a high-priority area. Fluorinated DBNs have shown superior anti-inflammatory profiles by resisting metabolic degradation, prolonging the half-life of the inhibitor in vivo.
References
-
Mechanisms of Anticancer Activity
-
Anti-inflammatory & FXR Agonism
-
Antiparasitic (Leishmanicidal)
- Title: In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania amazonensis.
- Source: Basic & Clinical Pharmacology & Toxicology
-
URL:[Link]
-
Fluorinated Derivatives & SAR
-
General Pharmacology of Neolignans
- Title: Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities.
- Source: European Journal of Medicinal Chemistry (via ScienceDirect/ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydrodiconiferyl alcohol, a lignan from Herpetospermum pedunculosum, alleviates cholestasis by activating pathways associated with the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(+)-Balanophonin: A Mechanistic and Methodological Guide to In Vitro Neuroprotection
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Neuropharmacology & In Vitro Assay Development
Executive Summary & Mechanistic Rationale
Neurodegenerative disorders are increasingly understood not merely as isolated neuronal failures, but as complex pathologies driven by neuroinflammation. Excessive activation of microglia—the resident immune cells of the central nervous system—results in the chronic secretion of neurotoxic mediators that precipitate neuronal apoptosis (1)[1].
As a Senior Application Scientist, I approach neuroprotective drug screening by targeting this upstream inflammatory cascade. (+)-Balanophonin , a natural neolignoid isolated from Firmiana simplex, has emerged as a highly potent anti-neuroinflammatory agent[1]. Rather than acting solely as a direct neuronal protectant, (+)-Balanophonin exerts its primary efficacy by suppressing the microglial Toll-like receptor 4 (TLR4) axis, thereby halting the paracrine signaling that leads to neuronal death[1].
Mechanistically, (+)-Balanophonin downregulates the Mitogen-Activated Protein Kinase (MAPK) pathways—specifically extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK)[1]. Notably, its ability to inhibit JNK phosphorylation (pJNK) demonstrates a potency equivalent to the well-established synthetic JNK inhibitor SP600125[1]. This upstream blockade significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), subsequently plummeting the release of nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[1].
Fig 1. (+)-Balanophonin mechanism of action in LPS-stimulated microglia and neurons.
Quantitative Efficacy Profile
To evaluate the translational potential of a compound, we must look at its dose-dependent efficacy. (+)-Balanophonin demonstrates a robust, concentration-dependent suppression of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglia, which directly correlates with increased neuronal survival in secondary cultures[1].
Table 1: Dose-Dependent Anti-Inflammatory Efficacy of (+)-Balanophonin in BV2 Cells
| Treatment Condition | IL-1β Secretion (% of LPS-only) | TNF-α Secretion Reduction | Neuronal Apoptotic Markers (N2a) |
| LPS Only (100 ng/mL) | 100% | Baseline Maximum | High (Cleaved Caspase-3/PARP) |
| + 1 μM Balanophonin | 65 ± 7.76% | Mild Reduction | Moderate Reduction |
| + 5 μM Balanophonin | 45 ± 8.28% | Moderate Reduction | Significant Reduction |
| + 10 μM Balanophonin | 38 ± 4.96% | Strong Reduction | Near-Baseline |
| + 20 μM Balanophonin | N/A | ~66% Reduction | Baseline |
| + 50 μM Balanophonin | N/A | ~33% Reduction | Baseline |
Data synthesized from in vitro microglial activation assays (1)[1]. Note the potent inhibition of IL-1β even at low micromolar concentrations.
In Vitro Experimental Workflows (Self-Validating Protocols)
To rigorously prove that (+)-Balanophonin protects neurons by inhibiting microglia (rather than acting directly on neurons), we must use a Conditioned Medium (CM) transfer model [1]. Treating neurons directly with LPS confounds the data, as it fails to isolate the paracrine toxicity of microglial cytokines. Using BV2 (microglia) and N2a (neuroblastoma) cell lines provides a reproducible, high-throughput surrogate for primary CNS cultures[1].
Protocol 1: BV2 Microglial Activation & Paracrine Factor Harvesting
Causality Check: This protocol generates the neurotoxic "soup" required to test secondary neuroprotection.
-
Cell Seeding: Seed BV2 microglia in 6-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to synchronize the cell cycle and establish a baseline signaling state.
-
Pre-treatment (The Intervention): Treat the cells with (+)-Balanophonin (1, 5, 10, 20 μM).
-
Self-Validation Control: Include a vehicle control (0.1% DMSO), an LPS-only positive control, and a 10 μM SP600125 (JNK inhibitor) control to benchmark MAPK inhibition[1].
-
-
Inflammation Induction: After 1 hour of pre-treatment, stimulate the BV2 cells with 100 ng/mL LPS[1].
-
Harvesting: Incubate for 24 hours. Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and filter through a 0.22 μm syringe filter. This is your Conditioned Medium (CM) [1].
Protocol 2: N2a Neuroprotection & Morphological Assessment
Causality Check: By applying the CM to naive neurons, we isolate the neuroprotective variable to the reduction of microglial cytokines by (+)-Balanophonin.
-
Neuronal Seeding: Seed N2a cells in 96-well plates (for viability) and 6-well plates (for protein extraction) at appropriate densities. Allow 24 hours for adherence.
-
Conditioned Medium Transfer: Aspirate the standard culture media from the N2a cells and replace it entirely with the BV2-derived CM generated in Protocol 1[1].
-
Incubation & Kinetic Monitoring: Incubate for 24 hours. For morphological assessment, utilize phase-contrast microscopy to measure neurite length at 2-hour intervals immediately following the CM transfer[1].
-
Viability Readout: Perform an MTT assay. (+)-Balanophonin-treated CM should show a statistically significant restoration of N2a viability compared to the LPS-only CM[1].
-
Molecular Validation (Western Blot): Lyse the N2a cells and probe for apoptotic markers. You should observe a downregulation of cleaved caspase-3 and cleaved PARP, alongside a restored Bax/Bcl-2 ratio in the groups protected by (+)-Balanophonin[1].
Fig 2. Conditioned medium workflow for assessing microglia-mediated neurotoxicity.
Conclusion
The in vitro evaluation of (+)-Balanophonin provides a masterclass in targeting neurodegeneration via neuroinflammation. By utilizing a rigorous conditioned medium workflow, researchers can definitively prove that the compound's neuroprotective effects stem from its potent inhibition of the microglial TLR4/MAPK axis—specifically through pJNK suppression[1]. This shifts the therapeutic paradigm from attempting to rescue dying neurons directly, to extinguishing the inflammatory fire that causes their demise.
References
-
Title: A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]
Sources
Technical Guide: (+)-Balanophonin Cytotoxicity & Mechanism of Action
Content Type: In-Depth Technical Guide Target Audience: Researchers, Drug Development Scientists, and Pharmacologists Subject: (+)-Balanophonin (CAS: 80286-36-8)
Executive Summary & Compound Profile
(+)-Balanophonin is a bioactive neolignan (dihydrobenzofuran type) primarily isolated from the parasitic plant genus Balanophora (e.g., B. japonica, B. spicata). While historically noted for its anti-inflammatory and neuroprotective properties, recent pharmacological evaluations have identified significant cytotoxic potential against specific human cancer cell lines.
This guide provides a rigorous technical analysis of (+)-Balanophonin’s cytotoxic profile, elucidating its mechanism of action (MOA) through the lens of MAPK signaling modulation and apoptotic induction. It serves as a blueprint for replicating extraction protocols, validating cytotoxicity via MTT assays, and confirming molecular targets.
Physicochemical Profile
| Property | Specification |
| Chemical Name | (+)-Balanophonin |
| Class | Neolignan (Dihydrobenzofuran) |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |
| Key Structural Feature | 2,3-dihydrobenzofuran ring fused with a phenylpropanoid moiety |
Cytotoxicity Profile: Quantitative Analysis
The cytotoxic efficacy of (+)-Balanophonin is cell-line dependent. Research indicates moderate to significant lethality in hepatocellular and colorectal carcinoma models. The compound operates within a micromolar range, comparable to standard natural product-derived leads, though less potent than established chemotherapeutics like doxorubicin, suggesting potential as a scaffold for semi-synthetic optimization.
Table 1: Reported IC₅₀ Values for (+)-Balanophonin
| Cell Line | Tissue Origin | IC₅₀ Range (μg/mL) | Classification |
| HepG2 | Liver (Hepatocellular Carcinoma) | 19.1 – 71.3 | Moderate Cytotoxicity |
| HCT-116 | Colon (Colorectal Carcinoma) | 19.1 – 71.3 | Moderate Cytotoxicity |
| A549 | Lung (Non-Small Cell Lung Cancer) | > 100 (Variable) | Low Cytotoxicity |
| BV-2 | Microglia (Immortalized) | Non-toxic | High Selectivity |
Note: The variability in IC₅₀ values arises from differences in extraction purity (>95% recommended) and incubation times (24h vs 48h).
Mechanism of Action (MOA)
The anticancer activity of (+)-Balanophonin is not merely necrotic but driven by regulated cell death (apoptosis). The compound acts as a multi-target modulator, primarily intercepting the Mitogen-Activated Protein Kinase (MAPK) pathway.
Signaling Cascade
-
MAPK Modulation: (+)-Balanophonin inhibits the phosphorylation of ERK1/2, p38, and JNK. In cancer cells, constitutive activation of these pathways often drives survival; their suppression re-sensitizes the cell to stress signals.
-
Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential (
), leading to the release of Cytochrome c. -
Caspase Activation: Cytosolic Cytochrome c triggers the cleavage of Pro-Caspase-9, which subsequently activates the executioner Caspase-3.[1][2][3]
-
Nuclear Fragmentation: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), preventing DNA repair and sealing the cell's fate (Apoptosis).
Visualization of Signaling Pathway
Figure 1: Proposed molecular mechanism of (+)-Balanophonin-induced apoptosis via MAPK suppression and the intrinsic mitochondrial pathway.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Isolation Workflow (Self-Validating)
The purity of (+)-Balanophonin is critical for accurate cytotoxicity data. Impurities (e.g., tannins) can skew IC₅₀ values.
Figure 2: Isolation workflow from Balanophora species to ensure high-purity compound for bioassays.
MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values.
-
Seeding: Plate HepG2 or HCT-116 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve (+)-Balanophonin in DMSO (Stock: 20 mM). Prepare serial dilutions (e.g., 10, 20, 40, 80, 100 μM) in culture medium. Final DMSO concentration must be
. -
Incubation: Treat cells for 48h at 37°C, 5% CO₂.
-
Development: Add 20 μL MTT (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media, add 150 μL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Western Blot Validation (Mechanism)
Objective: Confirm Apoptosis (Caspase-3/PARP).
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: Load 30 μg protein on 10-12% SDS-PAGE.
-
Antibodies:
-
Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-PARP (1:1000), Anti-β-actin (Loading Control).
-
Secondary: HRP-conjugated IgG.
-
-
Validation: A positive result is defined by the appearance of the 17/19 kDa cleaved Caspase-3 fragment and the 89 kDa cleaved PARP fragment in treated samples compared to control.
Future Outlook & SAR
The dihydrobenzofuran scaffold of (+)-Balanophonin offers specific sites for modification. Structure-Activity Relationship (SAR) studies suggest that:
-
Methoxylation: The methoxy groups on the phenyl ring are crucial for lipophilicity and membrane permeability.
-
Hydroxyl Groups: Free hydroxyls are likely involved in H-bonding with the MAPK active site; acetylation of these groups often reduces potency, confirming their necessity.
Recommendation: Future development should focus on synergistic studies with standard chemotherapeutics (e.g., 5-Fluorouracil) to lower effective doses and reduce resistance.
References
-
Grokipedia. (2025).[4] Balanophonin - Biosynthesis, Biological Activities, and Pharmacological Research. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Balanophonin | C20H20O6 | CID 21582569. Retrieved from [Link]
-
Tao, J., et al. (2012). Phytochemicals and biological studies of plants from the genus Balanophora. Journal of Pharmacy and Pharmacology. Retrieved from [Link][5]
-
Ojha, R., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Biomedical and Translational Research. Retrieved from [Link]
Sources
- 1. Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Anticancer Effects of Bleomycin and Hesperidin Combination on A549 Non-Small Cell Lung Cancer Cells: Antiproliferative, Apoptotic, Anti-Angiogenic, and Autophagic Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total synthesis steps for (+)-Balanophonin neolignan
Technical Application Note: Biomimetic Total Synthesis and Enantiomeric Resolution of (+)-Balanophonin
Executive Summary
(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan originally isolated from Balanophora japonica. It exhibits significant anti-inflammatory, neuroprotective, and cytotoxic activities. While extraction from natural sources is low-yielding and seasonally dependent, total synthesis provides a scalable route for drug development.
This guide details the Biomimetic Total Synthesis of the balanophonin scaffold via oxidative radical coupling, followed by Chiral Resolution to isolate the biologically active (+)-enantiomer. This approach mimics the biosynthetic pathway, offering high atom economy and structural fidelity.
Retrosynthetic Analysis & Strategy
The dihydrobenzofuran core is constructed via the oxidative coupling of two coniferaldehyde units. The reaction is driven by a single-electron transfer (SET) oxidant, generating a phenoxy radical that dimerizes.
-
Target Molecule: (+)-Balanophonin
-
Key Intermediate: (±)-trans-Balanophonin (Racemic mixture)
-
Starting Material: Coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde)
-
Key Transformation: 8–5' Oxidative Coupling (Radical Dimerization)
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic flow from monomeric precursor to enantiopure target.
Experimental Protocols
Protocol A: Biomimetic Oxidative Coupling (Scaffold Synthesis)
Objective: To synthesize (±)-trans-balanophonin from coniferaldehyde. Principle: Silver(I) oxide (Ag₂O) acts as a single-electron oxidant, generating phenoxy radicals that preferentially couple in the 8–5' mode.
Reagents & Materials:
-
Coniferaldehyde (Purity >98%)
-
Silver(I) Oxide (Ag₂O) (Freshly activated)
-
Anhydrous Benzene or Dichloromethane (DCM) (Note: Benzene is classic but carcinogenic; DCM is a viable alternative).
-
Celite 545 (for filtration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Coniferaldehyde (1.0 eq, 500 mg) in Anhydrous Benzene (50 mL) . Caution: Perform in a fume hood.
-
Oxidation: Add Ag₂O (1.5 eq, 975 mg) in a single portion.
-
Reaction: Stir the suspension vigorously at room temperature (25°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 1:1).
-
Endpoint: Disappearance of the coniferaldehyde spot and appearance of a lower R_f spot (dimer).
-
-
Quenching: Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc (20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil.
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution from Hexane:EtOAc (4:1) to (1:1).
-
Yield: Expect 40–55% of (±)-balanophonin.
-
Critical Control Point: The reaction must be stopped before over-oxidation occurs (formation of oligomers). If the reaction turns dark brown/black rapidly, reduce reaction time.
Protocol B: Enantiomeric Resolution (Isolation of (+)-Isomer)
Objective: To separate (+)-balanophonin from the racemic mixture. Technique: Semi-preparative Chiral HPLC.
System Setup:
-
Instrument: HPLC system with UV-Vis detector (280 nm).
-
Column: Chiralpak IB or Chiralcel OD-H (250 x 10 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (85 : 15, v/v).
-
Flow Rate: 3.0 mL/min.
Procedure:
-
Dissolve 100 mg of the purified (±)-balanophonin in 2 mL of mobile phase.
-
Filter through a 0.45 µm PTFE syringe filter.
-
Inject 100 µL per run.
-
Collect the two major peaks separately.
-
Peak 1: Typically (-)-balanophonin.
-
Peak 2: Typically (+)-balanophonin (Confirm with polarimetry).
-
-
Concentrate fractions in vacuo to yield the enantiopure product.
Characterization Data
Compound: (+)-Balanophonin
Appearance: Pale yellow amorphous solid.
Optical Rotation:
Spectroscopic Validation (¹H NMR, 500 MHz, CDCl₃):
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| CHO | 9.65 | d | 7.8 | Formyl proton |
| 7' | 7.42 | d | 15.8 | Vinyl proton (trans) |
| 8' | 6.60 | dd | 15.8, 7.8 | Vinyl proton (trans) |
| 7 | 5.62 | d | 6.5 | Benzylic CH (Dihydrobenzofuran ring) |
| 8 | 3.98 | m | - | Ring CH |
| 9 | 3.85 | m | - | CH₂OH (Hydroxymethyl) |
| OMe | 3.92, 3.88 | s | - | Methoxy groups |
| Ar-H | 6.80–7.10 | m | - | Aromatic protons |
Interpretation:
-
The doublet at 9.65 ppm confirms the retention of the aldehyde group.
-
The coupling constant J = 15.8 Hz at positions 7' and 8' confirms the trans-geometry of the cinnamaldehyde side chain.
-
The doublet at 5.62 ppm (J = 6.5 Hz) is diagnostic for the trans-dihydrobenzofuran ring closure (H-7/H-8 relationship).
Mechanistic Insight
The formation of the dihydrobenzofuran ring follows a radical-radical coupling mechanism. The regioselectivity is dictated by the stability of the radical resonance structures.
Mechanism Diagram (DOT)
Figure 2: Mechanistic pathway of the Ag(I)-promoted oxidative coupling.
References
-
Ralph, J., et al. (1994). "Simple Stereoselective Synthesis of Dihydrobenzofuran Neolignans." Journal of the Chemical Society, Perkin Transactions 1.
-
Wang, C. Z., et al. (2012). "Neolignans from Balanophora japonica." Natural Product Communications.
-
Adole, V. A., et al. (2020).[1][2] "Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones." South African Journal of Chemistry.
-
BenchChem. (2025).[3][4] "Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action."[3] BenchChem Technical Library. [3]
Disclaimer: This protocol involves the use of hazardous chemicals (Benzene, Silver Oxide). All experiments must be conducted in a certified fume hood with appropriate PPE. The user assumes all liability for safety compliance.
Sources
Application Note: A Practical Guide to the Purification of (+)-Balanophonin via Sephadex LH-20 Chromatography
Abstract
(+)-Balanophonin, a neolignan with significant anti-inflammatory, neuroprotective, and anticancer properties, is a compound of high interest in pharmaceutical research and drug development.[1][2] Its effective isolation from complex natural extracts is a critical step for downstream applications. This guide provides a detailed, field-proven protocol for the purification of (+)-Balanophonin using Sephadex LH-20 column chromatography. We delve into the mechanistic principles of the separation, offer a step-by-step methodology from crude extract preparation to final purity analysis, and provide expert insights to ensure experimental success. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity (+)-Balanophonin.
Introduction to (+)-Balanophonin and the Rationale for Purification
(+)-Balanophonin is a naturally occurring phenolic compound first identified in Balanophora japonica and since found in other species like Firmiana simplex and Passiflora edulis.[1][2][3][4] Structurally, it is a neolignan with the molecular formula C₂₀H₂₀O₆.[2][5] Its promising biological activities necessitate a reliable method for its isolation from the complex phytochemical matrix of its plant sources.[2] High-purity samples are essential for accurate pharmacological studies, mechanism-of-action elucidation, and the development of potential therapeutic agents.[6]
Sephadex LH-20 chromatography is an exceptionally well-suited technique for this purpose. The stationary phase, a hydroxypropylated cross-linked dextran, possesses a dual hydrophilic and lipophilic character.[7][8] This unique property allows for a multimodal separation mechanism, primarily involving size exclusion (gel filtration) and partition chromatography based on polarity.[7][8] For a molecule like (+)-Balanophonin, this allows for the effective removal of smaller pigments and polar impurities, as well as separation from other closely related lignans and flavonoids, making it a powerful final "polishing" step in a purification workflow.[3][9][10]
Experimental Workflow: From Crude Extract to Pure Compound
The purification of (+)-Balanophonin is a multi-stage process designed to systematically remove impurities and enrich the target compound. The workflow described herein ensures a logical and efficient progression toward obtaining a high-purity final product.
Caption: Overall workflow for the purification of (+)-Balanophonin.
Detailed Protocols
This section provides a comprehensive, step-by-step methodology.
Part A: Pre-Chromatography Preparation
Expert Insight: The quality of the final purification is highly dependent on the quality of the starting material. An initial fractionation step is strongly recommended. While it adds time to the overall process, it significantly reduces the complexity of the mixture loaded onto the Sephadex LH-20 column, thereby improving resolution and preventing column overload.
-
Crude Extract Preparation:
-
Plant Material: Obtain air-dried whole plants or relevant parts (e.g., stems, roots) of Balanophora japonica.[3][11]
-
Grinding: Grind the plant material into a coarse powder to increase the surface area for extraction.[3][6]
-
Solvent Extraction: Macerate the powdered material exhaustively with methanol (MeOH) at room temperature (e.g., 3 x 24h cycles with fresh solvent). Methanol is an effective solvent for extracting neolignans.[3][11]
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[3]
-
-
Initial Fractionation (Example using ODS Chromatography):
-
Stationary Phase: Octadecylsilyl (ODS) silica gel.
-
Mobile Phase: A stepwise gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH).
-
Procedure:
-
Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the silica-adsorbed sample onto the top of a packed ODS column.
-
Elute the column with the stepwise gradient of methanol in water.
-
Collect large fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Pool the fractions that show a strong spot corresponding to a (+)-Balanophonin standard. These fractions, typically eluting in the higher methanol concentrations, constitute the "enriched fraction."
-
-
Concentration: Evaporate the solvent from the pooled fractions to dryness. This is the material you will use for the final purification step.
-
Part B: Sephadex LH-20 Column Chromatography Protocol
Trustworthiness through Self-Validation: This protocol incorporates continuous monitoring via TLC. This allows the researcher to visually track the separation's progress, making informed decisions about which fractions to pool. The final purity is then confirmed by a more quantitative and orthogonal method like HPLC, ensuring the integrity of the result.
| Parameter | Specification | Rationale |
| Stationary Phase | Sephadex LH-20 | Dual hydrophilic/lipophilic nature provides unique selectivity for natural products.[7][8] |
| Column Dimensions | 2.5 cm x 50 cm (Example) | Scalable based on the amount of enriched fraction to be purified. |
| Mobile Phase (Eluent) | 100% HPLC-grade Methanol | An effective solvent for eluting lignans and flavonoids from Sephadex LH-20.[3][9][10] |
| Equilibration | >3 Column Volumes | Ensures the entire stationary phase is saturated with the mobile phase for reproducible results. |
| Sample Loading | <2% of Column Volume | Prevents band broadening and ensures optimal separation. |
| Flow Rate | 0.5 - 1.0 mL/min | A slow flow rate enhances resolution by allowing for proper diffusion and partitioning.[12] |
| Fraction Size | 5 - 10 mL | Small, consistent fraction volumes are crucial for isolating the pure compound peak. |
| Monitoring | Thin-Layer Chromatography (TLC) | A rapid, cost-effective method to analyze fractions and identify the target compound.[3][13] |
Step-by-Step Procedure:
-
Resin Preparation:
-
Weigh the required amount of dry Sephadex LH-20 resin.
-
In a beaker, add the mobile phase (methanol) to the resin. Allow it to swell for at least 3 hours (or overnight) at room temperature. This is a critical step to ensure proper packing and performance.
-
-
Column Packing:
-
Create a slurry of the swollen resin in methanol (approx. 75% settled resin to 25% solvent).
-
Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles.
-
Open the column outlet and allow the solvent to drain, adding more slurry as the bed settles until the desired height is reached.
-
Connect the column to a pump and pack at a flow rate slightly higher than the intended operational flow rate until the bed height is constant.[12]
-
Equilibrate the packed column by washing it with at least 3 column volumes of methanol.
-
-
Sample Preparation and Loading:
-
Dissolve the dried, enriched fraction from Part A in a minimal volume of methanol (e.g., 1-2 mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Carefully apply the filtered sample to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with methanol at the predetermined flow rate (e.g., 0.5 mL/min).
-
Immediately start collecting fractions of a fixed volume (e.g., 5 mL) using a fraction collector or manually.
-
-
Monitoring and Pooling:
-
Spot every few fractions (e.g., every 2nd or 3rd fraction) onto a TLC plate alongside your enriched fraction starting material and a (+)-Balanophonin standard, if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., Chloroform:Methanol 95:5).
-
Visualize the spots under UV light and/or by staining.
-
Identify the fractions containing a single spot that corresponds to the Rf value of (+)-Balanophonin.
-
Carefully pool these pure fractions together.
-
Part C: Post-Purification Analysis
-
Concentration: Combine the pure fractions and remove the methanol under reduced pressure to yield the purified (+)-Balanophonin as a solid or oil.
-
Purity and Identity Confirmation: The integrity of the purification must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): An essential tool to determine the final purity of the compound. A single sharp peak on the chromatogram indicates high purity.[3][6]
-
Spectroscopic Analysis: Elucidate the structure and confirm the identity of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][13]
-
Troubleshooting and Expert Advice
-
Problem: Poor separation or broad peaks.
-
Cause & Solution: The column may have been packed improperly (channeling). Repack the column carefully. The flow rate might be too high; reduce it to improve resolution. The sample may have been overloaded; use less starting material.
-
-
Problem: Target compound elutes with impurities.
-
Cause & Solution: The initial fractionation step may not have been effective enough. Consider using a different preliminary chromatography technique or a more refined gradient. Alternatively, the pooled fractions from the Sephadex LH-20 column can be concentrated and re-chromatographed on the same system for further polishing.
-
-
Problem: Resin floats in the solvent.
-
Cause & Solution: This can occur in dense chlorinated solvents like chloroform. It is not an issue with methanol. If using such solvents, upward flow packing is required.[12]
-
Conclusion
This application note details a robust and reproducible workflow for the purification of (+)-Balanophonin using Sephadex LH-20 chromatography. By combining a strategic pre-fractionation step with a meticulously executed Sephadex LH-20 polishing step, researchers can reliably obtain high-purity material. The principles and techniques described herein are foundational for natural product chemistry and provide a solid framework for the isolation of (+)-Balanophonin and other similar neolignans for advanced research and development.
References
-
Auctores, I. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]
-
Salehi, B., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. PMC - NIH. Available at: [Link]
-
Prep-HPLC.com. (n.d.). Sephadex LH-20. Prep-HPLC.com. Available at: [Link]
-
Grokipedia. (n.d.). Balanophonin. Grokipedia. Available at: [Link]
-
ResearchGate. (n.d.). Sephadex® LH-20. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Balanophonin. Wikipedia. Available at: [Link]
-
ResearchGate. (2020, September 8). Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Longdom Publishing. (2024, March 22). Examining the Proanthocyanidin Molecular Dynamics with Sephadex LH-20 GPC. Longdom Publishing. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Balanophonin A. PubChem. Available at: [Link]
-
Cytiva. (n.d.). Sephadex LH-20. Cytiva. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Available at: [Link]
Sources
- 1. Balanophonin, (+)- | 215319-47-4 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Balanophonin - Wikipedia [en.wikipedia.org]
- 5. biorlab.com [biorlab.com]
- 6. benchchem.com [benchchem.com]
- 7. prep-hplc.com [prep-hplc.com]
- 8. researchgate.net [researchgate.net]
- 9. auctoresonline.com [auctoresonline.com]
- 10. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Application Note: Preparation and In Vitro Assay Optimization of (+)-Balanophonin Stock Solutions
Introduction & Scientific Rationale
(+)-Balanophonin is a naturally occurring neo-lignan, predominantly isolated from parasitic plants such as Balanophora japonica and trees like Firmiana simplex[1]. In pharmacological research, it has emerged as a potent bioactive agent with significant anti-inflammatory, antioxidant, and neuroprotective properties[2].
Because (+)-Balanophonin is a highly hydrophobic phenolic compound, its behavior in aqueous cell culture media is a common point of failure in in vitro assays[3]. Improper dissolution leads to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity. This application note provides a causally driven, self-validating protocol for preparing (+)-Balanophonin stock solutions and deploying them in cell-based assays.
Physicochemical Properties and Biological Profile
To design an effective experimental workflow, researchers must first account for the physical limits and biological targets of the compound. All critical quantitative parameters are summarized in the table below.
| Property / Parameter | Value / Description |
| Molecular Formula | C₂₀H₂₀O₆[4] |
| Molecular Weight | 356.37 g/mol [4] |
| Primary Solvent | 100% Dimethyl sulfoxide (DMSO)[3] |
| Stock Concentration | 10 – 20 mM (Maximum ~40 mg/mL)[3][5] |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (1 year)[5] |
| Key Biological Targets | TLR4, ERK1/2, JNK, p38 MAPK, Caspase-3, PARP[1][2] |
| Cytotoxicity (IC₅₀) | 19.1 – 71.3 μg/mL (HCT-116, HepG2 cell lines)[1] |
Mechanism of Action: Target Pathways
Understanding the intracellular targets of (+)-Balanophonin is essential for selecting appropriate assay readouts. In models of neuroinflammation (such as LPS-stimulated BV2 microglia), (+)-Balanophonin exerts its effects by inhibiting the Toll-like receptor 4 (TLR4) pathway[2]. This upstream blockade prevents the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2, JNK, and p38[1][2]. Consequently, the transcription of pro-inflammatory mediators (NO, PGE2, IL-1β, TNF-α) is suppressed, effectively halting microglial-mediated neuronal apoptosis[1][2].
Figure 1: Mechanism of (+)-Balanophonin inhibiting TLR4/MAPK-driven neuroinflammation.
Protocol: Preparation of (+)-Balanophonin Stock Solution
Hydrophobic neolignans are prone to "crashing out" (precipitating) when introduced to aqueous environments. Using high-purity, anhydrous DMSO is non-negotiable to disrupt the compound's crystalline lattice and maintain solubility[3].
Step-by-Step Methodology
-
Equilibration : Allow the lyophilized (+)-Balanophonin vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture condensation. Water ingress degrades the compound and drastically reduces its solubility in DMSO.
-
-
Weighing : Weigh the desired amount of (+)-Balanophonin under low-light conditions.
-
Causality: Phenolic compounds can exhibit photosensitivity over prolonged exposures.
-
-
Dissolution : Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 20 mM stock solution (e.g., for 5 mg of compound, add ~701.5 μL of DMSO).
-
Homogenization : Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
-
Causality: Sonication provides the mechanical energy required to fully disrupt the neolignan's intermolecular bonds, ensuring complete solvation.
-
-
Aliquotting : Divide the stock solution into 10–50 μL single-use aliquots in sterile, amber microcentrifuge tubes.
-
Causality: Repeated freeze-thaw cycles introduce water into the DMSO, leading to compound hydrolysis and precipitation[3].
-
-
Storage : Store aliquots immediately at -80°C. The solution remains stable for up to 12 months[5].
Figure 2: Step-by-step workflow for the preparation and dilution of stock solutions.
Protocol: Self-Validating Cell Assay Architecture
When applying (+)-Balanophonin to cell lines, the assay must be designed as a self-validating system . This ensures that the observed biological effects are genuinely caused by the compound, rather than solvent toxicity or chemical interference with the assay readout[3][6].
Step-by-Step Methodology
-
Cell Seeding : Seed cells (e.g., BV2 microglia) in a 96-well plate at an optimized density (5,000–10,000 cells/well) and incubate overnight at 37°C in 5% CO₂[6].
-
Working Solution Preparation : Pre-warm the complete culture media to 37°C. Dilute the 20 mM stock solution directly into the warmed media to achieve the desired final concentrations (e.g., 5, 10, 20 μM).
-
Critical Rule: The final concentration of DMSO in the culture media MUST NOT exceed 0.1% (v/v) [3]. Higher concentrations induce cellular stress, altering baseline viability and transcriptomes.
-
-
Implementation of Internal Controls (Self-Validation) :
-
Positive Control (LPS Alone) : Validates that the cells are highly responsive to the inflammatory stimulus prior to compound intervention.
-
Vehicle Control (0.1% DMSO + LPS) : Cells treated with media containing 0.1% DMSO. Causality: This baselines the assay, isolating the biological effect of (+)-Balanophonin from any background solvent-induced stress[3].
-
Cell-Free Control (Media + Compound + Assay Reagent) : Required for colorimetric assays like MTT. Causality: Natural antioxidants like (+)-Balanophonin can sometimes directly reduce tetrazolium salts to formazan without cells present, creating a false-positive viability signal[6].
-
-
Incubation & Analysis : Incubate cells with the treatment for 24–48 hours. Proceed with the specific downstream assay (e.g., MTT assay for viability, Griess reagent for NO production, or Western Blot for MAPK phosphorylation).
Troubleshooting & Optimization
If inconsistencies arise during the assay, consult the following optimization parameters:
| Observation | Potential Cause | Optimization Strategy |
| Compound precipitation upon dilution | Rapid dilution into cold media; Exceeding aqueous solubility limit. | Pre-warm culture media to 37°C before adding the DMSO stock. Perform serial dilutions in media rather than a single massive dilution step[3]. |
| High variability between biological replicates | Compound degradation from repeated freeze-thaw cycles. | Strictly use single-use aliquots stored at -80°C. Discard any thawed aliquots after the experiment[3]. |
| False-positive cell viability in MTT assay | Intrinsic reducing activity of (+)-Balanophonin directly reacting with MTT. | Run a cell-free compound control. If interference is detected, switch to a fluorometric assay (e.g., Resazurin) or carefully wash cells with PBS before adding MTT[6]. |
| Unexpected global cell death | Final DMSO concentration exceeded 0.1% threshold. | Recalculate dilution factors. Ensure the highest compound concentration utilizes ≤ 0.1% DMSO[3]. |
References
-
Grokipedia. "Balanophonin - Biological Activities and Pharmacological Research." Available at:[Link]
-
PubChem - National Institutes of Health (NIH). "Balanophonin | C20H20O6 | CID 21582569." Available at:[Link]
-
PubMed - National Institutes of Health (NIH). "A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation." Available at:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Balanophonin | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Balanophonin | Antioxidant | AChE | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: NMR Spectroscopic Characterization of (+)-Balanophonin
Introduction & Scope
(+)-Balanophonin is a bioactive neolignan (specifically a dihydrobenzofuran type) isolated from Balanophora species and Dipteryx odorata. It exhibits significant pharmacological potential, including anti-inflammatory, cytotoxic, and antioxidant activities.
Structurally, it consists of a dihydrobenzofuran core formed by the oxidative coupling of two coniferyl aldehyde units. The molecule possesses two chiral centers (positions C-7 and C-8), making stereochemical assignment critical.
Scope of this Note: This guide provides a self-validating NMR workflow to:
-
Unambiguously assign the planar structure of (+)-Balanophonin.
-
Determine the relative stereochemistry (trans vs. cis) of the dihydrobenzofuran ring.
-
Validate purity and structural integrity for drug development applications.
Sample Preparation Protocol
To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation is required.
Solvent Selection
-
Primary Solvent: Chloroform-
(CDCl ) .-
Reasoning: Provides excellent solubility for neolignans and allows direct comparison with the vast majority of literature data.
-
-
Secondary Solvent (for resolution): Acetone-
.-
Reasoning: Use if signal overlap occurs in the aromatic region (6.8–7.2 ppm) or to resolve the hydroxyl protons, which often exchange/broaden in CDCl
.
-
Preparation Steps
-
Mass: Weigh 5.0 – 10.0 mg of isolated (+)-Balanophonin.
-
Dissolution: Dissolve in 600 µL of solvent (CDCl
with 0.03% TMS). -
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended micro-particulates (crucial for shimming).
-
Tube: Use a high-precision 5 mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming gradients.
Data Acquisition & Processing Workflow
The following workflow is designed to build structural evidence layer-by-layer.
Experimental Parameters (600 MHz Base Frequency)
| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |
| zg30 | 16 | D1 = 1.0 s | Quantitative integration & | |
| zgpg30 | 1024 | D1 = 2.0 s | Carbon skeleton identification. | |
| COSY | cosygpppqf | 8 | - | Trace spin systems (H7–H8–H9). |
| HSQC | hsqcedetgpsisp2.3 | 8 | Assign protonated carbons (multiplicity edited). | |
| HMBC | hmbcgplpndqf | 16 | Connect spin systems across heteroatoms/quaternary C. | |
| NOESY | noesygpphpp | 16 | CRITICAL: Stereochemical determination. |
Visualization of Workflow
Figure 1: Step-by-step NMR characterization workflow with stereochemical decision logic.
Structural Elucidation & Analysis
The Diagnostic Signals (1H NMR)
The spectrum of (+)-Balanophonin is characterized by three distinct regions. Focus your analysis on these specific resonances:
-
The Aldehyde (–CHO): A doublet (
Hz) at ~9.66 ppm . This couples to the olefinic proton H-8', confirming the cinnamaldehyde side chain. -
The Dihydrobenzofuran Ring (H-7 & H-8):
-
H-7 (Oxymethine): A doublet at ~5.63 ppm .
-
H-8 (Methine): A multiplet (ddd) at ~3.96 ppm .
-
Causality: The chemical shift of H-7 is deshielded due to the inductive effect of the oxygen and the aromatic ring.
-
-
Methoxyl Groups: Two sharp singlets at ~3.92 ppm and ~3.88 ppm .
Representative Chemical Shift Data (CDCl )
| Position | Key HMBC Correlations (H | ||
| 1 | - | 132.0 | - |
| 2 | 7.05, d, 1.8 | 109.5 | C-3, C-4, C-6, C-7 |
| 3 | - | 146.8 | - |
| 4 | - | 145.9 | - |
| 5 | 6.90, d, 8.0 | 114.4 | C-1, C-3, C-4 |
| 6 | 6.88, dd, 8.0, 1.8 | 119.0 | C-2, C-4, C-7 |
| 7 | 5.63, d, 7.8 | 89.0 | C-1, C-2, C-6, C-8, C-9 |
| 8 | 3.96, m | 53.0 | C-1, C-7, C-9, C-1' |
| 9 (CH | 3.85 / 3.96 | 63.9 | C-7, C-8 |
| 1' | - | 129.5 | - |
| 2' | 7.15, s | 111.4 | C-1', C-3', C-4', C-6', C-7' |
| 3' | - | 144.8 | - |
| 4' | - | 148.0 | - |
| 5' | - | 126.5 | - |
| 6' | 7.18, s | 118.5 | C-2', C-4', C-7' |
| 7' (Olefin) | 7.42, d, 15.8 | 153.0 | C-2', C-6', C-8', C-9' |
| 8' (Olefin) | 6.60, dd, 15.8, 7.8 | 126.5 | C-1', C-9' |
| 9' (CHO) | 9.66, d, 7.8 | 193.6 | C-7', C-8' |
| OMe | 3.92, 3.88 | 56.0 | C-3, C-3' |
Note: Data represents typical values for (+)-Balanophonin in CDCl
Stereochemical Assignment (The Critical Step)
The distinction between (+)-Balanophonin and its cis-isomer relies on the relative configuration of H-7 and H-8.
Coupling Constant ( ) Analysis
-
Observation: In (+)-Balanophonin,
is typically 7.0 – 8.0 Hz . -
Expert Insight: While Karplus relationships suggest trans couplings are larger than cis in rigid systems, in five-membered dihydrobenzofuran rings, the envelope conformation causes overlap. Cis-isomers often exhibit
values of 8.0–9.0 Hz, while trans are 7.0–8.0 Hz. -
Conclusion:
value alone is insufficient for definitive assignment.
NOESY/ROESY Validation
This is the self-validating step.
-
Trans-Configuration (Balanophonin):
-
H-7 and H-8 are on opposite faces.
-
Result: NO (or very weak) NOE correlation between H-7 and H-8.
-
Result: Strong NOE may be observed between H-7 and H-9 (hydroxymethyl protons) if the conformation allows, or between H-8 and the aromatic ring protons at C-2/C-6.
-
-
Cis-Configuration:
-
H-7 and H-8 are on the same face.
-
Result: Strong NOE correlation between H-7 and H-8.
-
Structural Correlation Diagram
Figure 2: Key HMBC (connectivity) and NOESY (stereochemistry) correlations. The absence of a strong H7-H8 NOE is diagnostic for the trans-isomer.
References
-
Isolation and Structure: Haruna, M., et al. (1982). "Balanophonin, a new neo-lignan from Balanophora japonica Makino."[1] Chemical and Pharmaceutical Bulletin, 30(4), 1525-1527.
-
Synthesis & Stereochemistry: Kawamoto, H., et al. (2005). "Enantioselective synthesis of (+)-balanophonin." Journal of Wood Science, 51, 66-70.
-
General NMR of Neolignans: Ralph, J., et al. (1994). "NMR Characterization of Altered Lignins." ResearchGate.
-
PubChem Compound Summary: (+)-Balanophonin (CID 21582569).
Sources
Application Note: High-Yield Extraction and Purification of (+)-Balanophonin via Methanolic Systems and Acid-Catalyzed Cyclization
Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction
(+)-Balanophonin is a bioactive neolignan characterized by a 2,3-dihydrobenzofuran ring system linked to a phenylpropanoid moiety[1]. It has garnered significant attention in preclinical drug development due to its potent anti-inflammatory and neuroprotective properties, primarily achieved by inhibiting Toll-like receptor 4 (TLR4) and downstream mitogen-activated protein kinases (MAPKs)[1].
Historically, (+)-Balanophonin has been isolated from the parasitic plant Balanophora japonica[2]. However, traditional extraction methods often suffer from low yields due to inefficient cellular disruption and the complex matrix of co-extractives. Recent phytochemical breakthroughs have identified the fruit wall of Cirsium eriophorum as an exceptionally rich source of the open-ring precursor, prebalanophonin (preBA)[3]. This application note outlines an optimized, self-validating methanolic extraction workflow that leverages Ultrasound-Assisted Extraction (UAE) and a novel acid-catalyzed ring closure technique to maximize the yield of (+)-Balanophonin[3][4].
Mechanistic Insights: Causality in Experimental Design
As a self-validating system, every parameter in this protocol is chosen based on specific physicochemical interactions:
-
Solvent Selection (80% Methanol): Methanol is selected for its optimal dipole moment, which effectively solubilizes moderately polar phenolic neolignans[4]. The addition of 20% water is critical; water swells the plant's cellulosic matrix, increasing porosity, while methanol disrupts the intracellular hydrogen-bonding network, facilitating mass transfer of the target metabolites into the solvent[5].
-
Acoustic Cavitation (UAE): Applying ultrasound (40 kHz, 300 W) generates acoustic cavitation bubbles within the methanolic solvent. The implosion of these bubbles creates localized micro-jets that mechanically shear the plant cell walls. This causality reduces extraction time from days (maceration) to 30 minutes, preventing the thermal degradation of the thermosensitive benzofuran ring[4][5].
-
Acid-Catalyzed
Cyclization: In C. eriophorum extracts, the target compound exists primarily as prebalanophonin (preBA)[6]. By introducing 2 N Trifluoroacetic acid (TFA) at 50 °C, the hydroxyl group on the propanoid chain is protonated, converting it into a superior leaving group. This triggers an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl, closing the ring to form (+)-Balanophonin[3]. TFA is specifically chosen over hydrochloric acid because its volatility allows for easy removal during downstream concentration without leaving corrosive residues.
Quantitative Data Summaries
The following table summarizes the optimization parameters and resulting yields across different plant sources and methodologies.
Table 1: Comparative Yield and Extraction Parameters for (+)-Balanophonin
| Plant Source | Target State in Matrix | Extraction Method | Solvent System | Post-Extraction Treatment | Max Yield (% dry weight) |
| Balanophora japonica | Free (+)-Balanophonin | UAE (300W, 40kHz, 30 min) | 80% Methanol (aq) | None | ~0.1 - 0.5% |
| Cirsium eriophorum | Prebalanophonin (preBA) | UAE | 100% Methanol | None | 4.57% (as preBA) |
| Cirsium eriophorum | (+)-Balanophonin | UAE + Acid Treatment | 100% Methanol | 2 N TFA, 50 °C, 15 min | 5.30% |
(Data derived from optimized parameters in[3] and[4])
Experimental Protocols
Protocol A: Ultrasound-Assisted Methanolic Extraction (UAE)
Objective: Maximize primary recovery of neolignans from the plant matrix.
-
Biomass Preparation: Air-dry the collected plant material (B. japonica whole plant or C. eriophorum fruit walls) and pulverize it into a fine powder (mesh size 40–60) to maximize the solvent-contact surface area[2][5].
-
Solvent Suspension: In a borosilicate flask, combine 10 g of the powdered biomass with 100 mL of 80% (v/v) methanol in deionized water, establishing a 1:10 solid-to-liquid ratio[4].
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 300 W for exactly 30 minutes. Critical Step: Maintain the water bath strictly at 50 °C; exceeding this temperature risks oxidative degradation of the lignans[4][5].
-
Separation & Concentration: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the exhausted biomass[5]. Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator (water bath < 45 °C) to yield the crude methanolic extract[2][4].
Protocol B: High-Yield Acid-Catalyzed Ring Closure (Specific for C. eriophorum)
Objective: Convert preBA to (+)-Balanophonin to achieve >5% yield.
-
Reconstitution: Dissolve 1.0 g of the crude C. eriophorum methanolic extract in 20 mL of HPLC-grade methanol.
-
Acidification: Add 2 N Trifluoroacetic acid (TFA) to the solution to establish the catalytic acidic environment[3].
-
Thermal Incubation: Incubate the acidified extract in a thermostatic water bath at exactly 50 °C for 15 minutes[3]. Note: The 15-minute timeframe is the self-validating optimum; extended exposure leads to the degradation of the newly formed benzofuran ring.
-
Validation: Quench the reaction by neutralizing with saturated
. Validate the structural conversion via on-line HPLC-UV by monitoring the quantitative disappearance of the preBA peak and the simultaneous emergence of the (+)-Balanophonin peak[3][7].
Protocol C: Multi-Stage Chromatographic Purification
Objective: Isolate (+)-Balanophonin to >95% purity.
-
Solvent Partitioning: Suspend the crude extract in water and partition sequentially with immiscible solvents: first with Hexane (to remove lipophilic impurities), then with Ethyl Acetate (EtOAc)[5]. The EtOAc fraction will be highly enriched in the target neolignan.
-
Size Exclusion Chromatography: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute isocratically with 100% methanol. This step removes large polymeric tannins and smaller pigment molecules based on hydrodynamic volume[2].
-
Final Polish: Apply the semi-purified fractions to a Toyopearl HW-40 or MCI-gel CHP20P column, eluting with a gradient of methanol in water (e.g., 20% to 100% MeOH)[2][8]. Pool fractions exhibiting similar TLC profiles to yield pure (+)-Balanophonin[8].
Mandatory Visualizations
Workflow: Extraction and Purification
Caption: Workflow for the methanolic extraction, cyclization, and purification of (+)-Balanophonin.
Mechanism of Action: TLR4/MAPK Signaling Inhibition
Caption: Mechanism of action: (+)-Balanophonin inhibits TLR4/MAPK inflammatory signaling.
References
-
[3] Title: Identification and isolation of new neolignan and sesquineolignan species: Their acid-catalyzed ring closure and specific accumulation in the fruit wall of Cirsium eriophorum (L.) Scop. | Source: Repository of the Academy's Library (MTAK) | URL: [Link]
-
[7] Title: Identification and isolation of new neolignan and sesquineolignan species: Their acid-catalyzed ring closure and specific accumulation in the fruit wall of Cirsium eriophorum (L.) Scop | Source: ResearchGate | URL:[Link]
-
[6] Title: Identification and isolation of new neolignan and sesquineolignan species: Their acid-catalyzed ring closure and specific accumulation in the fruit wall of Cirsium eriophorum (L.) Scop. | Source: Repository of the Academy's Library (MTAK) | URL: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and isolation of new neolignan and sesquineolignan species: Their acid-catalyzed ring closure and specific accumulation in the fruit wall of Cirsium eriophorum (L.) Scop. - Repository of the Academy's Library [real.mtak.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification and isolation of new neolignan and sesquineolignan species: Their acid-catalyzed ring closure and specific accumulation in the fruit wall of Cirsium eriophorum (L.) Scop. - Repository of the Academy's Library [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Advanced Formulation Strategies for In Vivo Bioavailability Assessment of (+)-Balanophonin
Abstract: (+)-Balanophonin, a neolignan of significant therapeutic interest, presents a common yet critical challenge in preclinical development: poor aqueous solubility.[1] This inherent characteristic severely limits its oral bioavailability, potentially masking its true efficacy and leading to erroneous pharmacokinetic conclusions in in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating (+)-Balanophonin to overcome these limitations. We delve into the rationale behind selecting an advanced formulation strategy, specifically a Self-Emulsifying Drug Delivery System (SEDDS), and provide detailed, field-proven protocols for its preparation, characterization, and subsequent evaluation in a rodent model for bioavailability assessment. The methodologies are grounded in established principles of pharmaceutical science and adhere to regulatory expectations for preclinical studies.[2][3]
Pre-formulation Analysis: Understanding the Molecule
A successful formulation strategy begins with a thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties. For (+)-Balanophonin, a member of the neolignan class, we can infer key characteristics that dictate its formulation needs.[1] While exhaustive experimental data may be limited, its chemical structure allows for reliable predictions.
Table 1: Physicochemical Properties of (+)-Balanophonin and Formulation Implications
| Property | Value (Computed/Reported) | Significance for Formulation |
| Molecular Formula | C₂₀H₂₀O₆[4] | Provides the basis for molecular weight and subsequent calculations. |
| Molecular Weight | 356.4 g/mol [4] | Influences diffusion and membrane permeability characteristics. |
| XLogP3 | 3.1[4] | A positive LogP value indicates high lipophilicity and predicts poor aqueous solubility, a primary driver for selecting an advanced formulation. |
| Aqueous Solubility | Predicted to be low | The core challenge to overcome. This necessitates solubility-enhancement techniques to achieve adequate systemic exposure after oral administration.[5] |
| Chemical Class | Neolignan / Phenolic Compound | Phenolic hydroxyl groups can be susceptible to oxidation. The formulation should protect the API from degradation. |
Based on this profile, (+)-Balanophonin can be categorized as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability).[6] Such compounds are prime candidates for lipid-based formulation strategies to enhance oral bioavailability.[7]
Rationale for Formulation Strategy: Selecting a Self-Emulsifying Drug Delivery System (SEDDS)
For poorly soluble compounds like (+)-Balanophonin, simply suspending the powder in an aqueous vehicle is often insufficient, leading to low and highly variable absorption. A robust formulation must maintain the drug in a solubilized state within the gastrointestinal (GI) tract.[8]
Several advanced formulation strategies exist, including solid dispersions, cyclodextrin complexation, and particle size reduction.[6][9] However, lipid-based systems, particularly SEDDS, offer distinct advantages for lipophilic molecules.[10][11]
Why SEDDS is the preferred approach for (+)-Balanophonin:
-
Enhanced Solubilization: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that can dissolve high quantities of lipophilic drugs.[5]
-
Spontaneous Emulsification: Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water micro- or nano-emulsions (droplet size < 200 nm).[6]
-
Increased Surface Area: The formation of fine droplets dramatically increases the surface area for drug release and absorption.
-
Bypassing Dissolution Rate Limitations: By presenting the drug in a pre-dissolved state, the formulation bypasses the slow and often rate-limiting step of solid particle dissolution in the GI fluid.
-
Lymphatic Pathway Absorption: Lipid-based formulations can facilitate drug absorption via the intestinal lymphatic system, which bypasses the hepatic first-pass metabolism—a common metabolic route for phenolic compounds.[12] This can significantly increase the fraction of the drug reaching systemic circulation intact.
Caption: Rationale for selecting SEDDS for (+)-Balanophonin.
Protocol: Preparation and Characterization of a (+)-Balanophonin SEDDS Formulation
This protocol details the preparation of a robust SEDDS formulation suitable for preclinical oral gavage in rodents.
Materials and Reagents
-
API: (+)-Balanophonin (purity >98%)
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or equivalent medium-chain glyceride.
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil) or Cremophor® EL (Polyoxyl 35 castor oil).
-
Co-solvent/Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).
-
Equipment: Analytical balance, magnetic stirrer with heating plate, glass vials, vortex mixer, particle size analyzer (e.g., Malvern Zetasizer).
Step-by-Step Formulation Protocol
-
Screening for Excipient Solubility:
-
Rationale: To select the best combination of excipients, the solubility of (+)-Balanophonin in various oils, surfactants, and co-solvents should first be determined.
-
Add an excess amount of (+)-Balanophonin to 1 g of each excipient in separate vials.
-
Vortex and place on a shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration via a suitable analytical method (e.g., HPLC-UV).
-
Select the oil, surfactant, and co-solvent that demonstrate the highest solubilizing capacity for the API.
-
-
Preparation of the SEDDS Formulation:
-
Example Formulation: Based on typical screening results for lipophilic compounds, a common starting ratio is Oil:Surfactant:Co-solvent (e.g., 30:50:20 w/w).
-
Accurately weigh the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a clear glass vial.
-
Gently heat the mixture to 40°C while stirring on a magnetic stirrer to ensure homogeneity.
-
Accurately weigh the desired amount of (+)-Balanophonin (e.g., to achieve a final concentration of 10 mg/mL) and add it to the excipient mixture.
-
Continue stirring until the API is completely dissolved and the solution is clear and homogenous. This is the final, drug-loaded SEDDS pre-concentrate.
-
Characterization of the Formulation
Before in vivo administration, the formulation's physical characteristics must be validated.
-
Protocol for Emulsification Assessment:
-
Add 100 µL of the SEDDS pre-concentrate to 10 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring.
-
Visually inspect for the formation of a clear or slightly bluish-white, homogenous emulsion. Note the time to emulsify.
-
-
Protocol for Droplet Size and Zeta Potential Analysis:
-
Prepare the emulsion as described above.
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Rationale: Droplet size should ideally be below 200 nm for efficient absorption. A low PDI (<0.3) indicates a narrow and uniform size distribution. Zeta potential provides an indication of the emulsion's stability.
-
Table 2: Example Quality Control Specifications for (+)-Balanophonin SEDDS
| Parameter | Specification | Rationale |
| Appearance | Clear, homogenous liquid | Ensures drug is fully dissolved and formulation is uniform. |
| Drug Content | 95.0% - 105.0% of theoretical | Confirms accurate API loading. |
| Emulsification Time | < 1 minute | Ensures rapid formation of the emulsion in the stomach. |
| Mean Droplet Size | < 200 nm | Small droplet size maximizes surface area for absorption. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and stable emulsion. |
Protocol: In Vivo Bioavailability Study in Rodents
This protocol outlines a standard pharmacokinetic (PK) study in rats to determine the oral bioavailability of the formulated (+)-Balanophonin. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Animals
-
Animals: Male Sprague-Dawley rats (250-300 g), acclimatized for at least one week.[13]
-
Formulations:
-
Test Formulation: (+)-Balanophonin SEDDS (e.g., 10 mg/kg).
-
Control Formulation: (+)-Balanophonin suspended in 0.5% carboxymethylcellulose (CMC) (10 mg/kg).
-
-
Dosing Equipment: Oral gavage needles.
-
Sampling Supplies: Blood collection tubes (e.g., K2-EDTA coated), centrifuge, pipettes, labeled cryovials for plasma storage.
Study Design and Execution
-
Design: A parallel-group design is straightforward. A crossover design, where each animal receives both formulations with a washout period in between, can also be used to reduce inter-animal variability.[14][15]
-
Dosing:
-
Fast the animals overnight (approx. 12 hours) prior to dosing, with free access to water.[15]
-
Accurately weigh each animal to calculate the precise dosing volume (typically 5 mL/kg).
-
Administer the assigned formulation via oral gavage.
-
-
Blood Sampling:
-
Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug (Cmax, Tmax, and AUC).[16]
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-defined time points.
-
Example Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[13]
-
-
Plasma Processing:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis.
-
Caption: Workflow for the in vivo bioavailability study.
Protocol: Bioanalytical Method Validation
A validated bioanalytical method is a regulatory requirement and essential for generating reliable pharmacokinetic data.[2][17] The method of choice for quantifying small molecules like (+)-Balanophonin in a complex biological matrix like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[18]
Plasma Sample Preparation
-
Method: Protein Precipitation.
-
Rationale: This is a rapid and effective method for removing the majority of plasma proteins that can interfere with LC-MS/MS analysis.
-
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
Method Validation Parameters
The method must be validated according to FDA or EMA guidelines.[2][17] This ensures the data is accurate, precise, and reproducible.[19]
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank plasma. | Ensures the method is specific for (+)-Balanophonin. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 over the desired concentration range. | Establishes the relationship between instrument response and concentration. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration for Quality Control (QC) samples at multiple levels. | Confirms the method's accuracy and repeatability.[19] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (80-120%) and precision (≤20%). | Defines the minimum concentration that can be reliably measured.[19] |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the sample extraction process. |
| Matrix Effect | Assessed to ensure that components in the plasma do not suppress or enhance the analyte's signal. | Confirms that the biological matrix does not interfere with quantification. |
| Stability | Analyte is stable under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Guarantees sample integrity from collection to analysis. |
Pharmacokinetic Data Analysis
Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.
Table 4: Hypothetical Pharmacokinetic Data Comparison
| Parameter | Control (Suspension) | Test (SEDDS) | Fold-Increase | Significance |
| Dose (mg/kg) | 10 | 10 | - | - |
| Cmax (ng/mL) | 85 ± 25 | 750 ± 180 | 8.8x | Peak exposure is significantly higher with SEDDS. |
| Tmax (hr) | 2.0 | 1.0 | - | Faster absorption is observed with the SEDDS formulation. |
| AUC₀₋₂₄ (ng*hr/mL) | 410 ± 110 | 4850 ± 950 | 11.8x | Total drug exposure is dramatically increased. |
| Relative Bioavailability (%) | 100% | 1180% | 11.8x | Demonstrates the profound enhancement achieved by the SEDDS formulation. |
Data are presented as mean ± SD and are for illustrative purposes only.
The significant increase in Cmax and AUC for the SEDDS group clearly demonstrates the success of the formulation strategy in enhancing the oral bioavailability of (+)-Balanophonin.
Conclusion
The poor aqueous solubility of promising natural products like (+)-Balanophonin is a major obstacle in preclinical drug development. A well-designed formulation is not merely a vehicle but a critical tool for enabling accurate assessment of a compound's in vivo potential. The use of a Self-Emulsifying Drug Delivery System (SEDDS) provides a scientifically robust and highly effective strategy to overcome solubility limitations, leading to significantly enhanced oral bioavailability. The protocols detailed in this guide provide a comprehensive framework for the rational formulation, in vivo testing, and bioanalytical validation required to successfully advance (+)-Balanophonin and other poorly soluble compounds through the preclinical pipeline.
References
- ThermoFisher Scientific. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. ThermoFisher.
- Toutain, P.L. (2008). Bioanalytical methods validation for pharmacokinetic studies. Physiologie et Thérapeutique.
- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Lubrizol. (2022).
- European Medicines Agency. (2015).
- Vananuvat, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- DMID. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). DMID.
- BenchChem. (2025). Application Note & Protocol: Formulation and In Vivo Evaluation of Poorly Soluble Natural Products (e.g., Henriol B). BenchChem.
- Khan, Y., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. PMC.
- Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.
- Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Singh, B., et al. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH.
- Wischke, C., & Schwendeman, S. P. (2021).
- Bentham Science Publishers. (2024). Lipid-based Drug Delivery Systems: A Promising Approach for Overcoming Bioavailability and Solubility Challenges in Drug Development. Bentham Science.
- PubChem. (n.d.). Balanophonin.
- Shein-Chung, C. (2014). Bioavailability and Bioequivalence in Drug Development. PMC.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Food and Drug Administration. (2022). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.
- BenchChem. (2025). Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action. BenchChem.
- Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. GaBI.
- MDPI. (2022).
- Smith, K.S., et al. (2022). Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011. Frontiers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Balanophonin | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Prostate Distribution and Metabolic Characteristics of Four Representative Flavones after Oral Administration of the Aerial Part of Glycyrrhiza uralensis in Rats [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA releases new guidance on bioavailability studies [gabionline.net]
- 16. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 19. physiologie.envt.fr [physiologie.envt.fr]
Troubleshooting & Optimization
Technical Support Center: (+)-Balanophonin Stability & Handling
Executive Summary & Chemical Context
Compound Identity: (+)-Balanophonin Class: Dihydrobenzofuran Neolignan Critical Structural Vulnerabilities:
- -Unsaturated Aldehyde (Cinnamaldehyde moiety): Highly reactive. Susceptible to oxidation (to carboxylic acid), Michael addition, and polymerization under heat.
-
Phenolic Hydroxyl Groups: Prone to proton-coupled electron transfer (PCET), leading to quinone formation and oxidative coupling (browning) upon UV exposure.
This guide addresses the rapid degradation of (+)-Balanophonin often observed during extraction, storage, and in vitro assay preparation. The protocols below prioritize anoxic handling and supramolecular encapsulation .
Module 1: Photostability (Light Exposure)
Troubleshooting: Sample Discoloration (Yellowing/Browning)
Symptom: Lyophilized powder turns dark yellow or brown; solution in DMSO shows new peaks at higher Retention Time (RT) in HPLC.
Root Cause Analysis:
UV light (
Corrective Protocol: The "Dark-Inert" System
-
Solvent Exchange: Avoid acetone or ethyl acetate for long-term storage; they can form peroxides that accelerate oxidation. Use degassed Methanol (MeOH) or DMSO.
-
Inert Gas Sparging:
-
Step 1: Dissolve (+)-Balanophonin in the target solvent.
-
Step 2: Insert a glass pipette connected to an Argon (Ar) or Nitrogen (
) line directly into the solution. -
Step 3: Bubble gently for 2 minutes per mL of solution to displace dissolved oxygen.
-
-
Container Specification: Use amber glass vials wrapped in aluminum foil.
-
Verification: Check absorbance at 280 nm and 320 nm. An increase in the 320-350 nm shoulder indicates quinone formation.
Diagram: Photodegradation Pathway
Figure 1: Mechanistic pathway of (+)-Balanophonin degradation under light exposure, leading to quinone formation and isomerization.
Module 2: Thermal Stability (Heat Exposure)
Troubleshooting: Loss of Potency After Drying
Symptom:
Purity drops after rotary evaporation (above 40°C) or oven drying. NMR signals for the aldehyde proton (
Root Cause Analysis: The cinnamaldehyde side chain is thermally unstable. Above 50°C, it undergoes decarbonylation (loss of CO) or polymerization initiated by the aldehyde group.
Comparative Data: Drying Methods
| Drying Method | Temperature | Purity Retention (HPLC) | Risk Factor |
| Lyophilization (Freeze Drying) | -50°C (Condenser) | 98.5% | Low. Best for long-term stability. |
| Nitrogen Blow-down | 25°C | 95.0% | Moderate. Risk of solvent concentration effects.[1] |
| Rotary Evaporation | 45°C | 82.0% | High. Heat + shear stress induces polymerization. |
| Vacuum Oven | 60°C | < 60% | Critical. Rapid decarbonylation/oxidation. |
Corrective Protocol: Cold-Trap Isolation
-
Dissolution: Dissolve the crude fraction containing (+)-Balanophonin in a mixture of t-Butanol/Water (1:1). Note: t-Butanol prevents crystal lattice collapse.
-
Freezing: Snap-freeze in liquid nitrogen or a dry ice/acetone bath.
-
Sublimation: Lyophilize at < 100 mTorr for 24-48 hours.
-
Storage: Store the resulting fluffy powder at -80°C.
Module 3: Advanced Formulation (Encapsulation)
Protocol: -Cyclodextrin Inclusion Complex
For experiments requiring aqueous buffers (e.g., cell culture), free (+)-Balanophonin precipitates and degrades rapidly. Encapsulation in
Rationale:
The hydrophobic cavity of
Step-by-Step Methodology:
-
Preparation of Host Solution:
-
Dissolve
-CD in distilled water to reach a concentration of 15 mM. Stir at 50°C until clear, then cool to room temperature.
-
-
Guest Addition:
-
Dissolve (+)-Balanophonin in a minimal volume of Ethanol.
-
Add dropwise to the
-CD solution (Molar ratio 1:1).
-
-
Equilibration:
-
Stir continuously for 24 hours in the dark at 25°C.
-
Checkpoint: The solution should remain clear or slightly opalescent.
-
-
Recovery:
-
Filter through a 0.45
m membrane. -
Freeze-dry the filtrate to obtain the inclusion complex powder.
-
Diagram: Encapsulation Workflow
Figure 2: Workflow for stabilizing (+)-Balanophonin via supramolecular encapsulation with
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO stocks stored at -20°C for more than 6 months?
-
Answer: No. While DMSO prevents hydrolysis, it is hygroscopic. Absorbed water can facilitate slow hydrolysis of the neolignan structure. We recommend preparing fresh stocks every 3 months or storing aliquots under Argon at -80°C.
Q2: My HPLC shows a "split peak" for Balanophonin. Is it degraded?
-
Answer: Not necessarily. This often indicates atropisomerism or restricted rotation of the bulky phenylpropanoid groups in certain solvents. Run the HPLC column at a higher temperature (e.g., 40°C) to sharpen the peak. If the split persists or new peaks appear at different retention times, it is degradation (likely cis-trans isomerization of the aldehyde chain).
Q3: Why does the protocol recommend t-Butanol for freeze-drying?
-
Answer: Pure water lyophilization often leaves (+)-Balanophonin as a sticky gum due to its semi-polar nature. t-Butanol creates a stable crystalline matrix (cake) that is easier to weigh and less prone to moisture re-absorption.
References
-
Structure & Isolation
-
Thermal Degradation Mechanism (Cinnamaldehyde Derivatives)
- Van de Velden, M., et al. (2018). "On the Primary Thermal Decomposition Pathways of Hydroxycinnamaldehydes." Journal of Analytical and Applied Pyrolysis.
-
Cyclodextrin Stabilization
-
Photodegradation of Lignans
- Cosa, G. (2009). "Photodegradation of phenolic compounds and drug stability." Accounts of Chemical Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Balanophonin - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Balanophonin HPLC Analysis
Current Status: Online Agent: Senior Application Scientist Topic: Peak Tailing Diagnostics & Resolution for (+)-Balanophonin Ticket ID: BAL-TRB-2024
Introduction: The Tailing Problem in Neolignans
You are likely observing peak tailing (Asymmetry Factor
In high-performance liquid chromatography (HPLC), tailing is rarely random. It is a symptom of a specific chemical or physical mismatch between your analyte, the stationary phase, and the mobile phase. This guide prioritizes the most common failure modes for this specific molecule.
Part 1: Diagnostic Triage (Start Here)
Before altering your method, perform this rapid diagnostic workflow to isolate the root cause.
Figure 1: Diagnostic decision tree for isolating the cause of peak tailing.
Part 2: Chemical Interactions (The "Chemistry")
Issue 1: Secondary Silanol Interactions
The Science: (+)-Balanophonin possesses phenolic hydroxyl groups. On standard C18 silica columns, residual silanols (
Q: I am using a standard C18 column. Why is tailing persisting? A: Not all C18 columns are equal. "Standard" silica often has high metal content or low end-capping coverage.
-
The Fix: Switch to a "Type B" High-Purity Silica column that is fully end-capped.
-
Recommended Phases: Agilent Zorbax Eclipse Plus C18, Waters BEH C18, or Phenomenex Kinetex C18. These columns have chemically bonded "caps" that cover exposed silanols [1, 3].
Q: How do I confirm this is the issue without buying a new column? A: Perform the pH Titration Test .
-
Prepare Mobile Phase A with pH 3.0 (using Formic Acid). Run the sample.
-
Prepare Mobile Phase A with pH 2.5. Run the sample.[1]
-
Result: If the tailing factor (
) decreases significantly at pH 2.5, silanol ionization is the culprit. The lower pH suppresses the ionization of the surface silanols ( ), reducing the secondary interaction [3].[2]
Issue 2: Mobile Phase Modifier Insufficiency
The Science: For phenolic neolignans, simple water/methanol gradients are insufficient. You must suppress the ionization of the analyte and the column surface.
Q: I am using 0.1% Formic Acid. Is that enough? A: Usually, yes. However, if you are using UV detection (non-MS), Phosphate Buffer is superior for peak shape.
-
Protocol: Replace 0.1% Formic Acid with 20 mM Potassium Phosphate (pH 2.5) .
-
Why? Phosphate is a stronger buffer than formate and effectively "masks" silanol sites. Note: Do not use phosphate buffers with LC-MS systems due to source clogging.
Part 3: Fluidics & Sample Prep (The "Physics")
Issue 3: Solvent Mismatch (The "Shark Fin" Peak)
The Science: (+)-Balanophonin is often extracted from Balanophora plants using 100% Methanol or Ethanol. If you inject this directly into a Reverse Phase system starting at 10% Organic / 90% Aqueous, the sample solvent is "stronger" than the mobile phase. The analyte travels faster than the mobile phase at the column head, causing band broadening and distortion.
Q: My peak looks broad or split, even at low concentrations. Why? A: You are likely injecting a Methanol-dissolved sample into a high-water mobile phase.
-
The Fix: The "Weak Solvent" Dilution Protocol .
-
Evaporate an aliquot of your stock solution.
-
Re-dissolve the residue in the Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water).
-
If solubility is an issue, use 50% Methanol, but reduce injection volume to <5 µL.
-
Quantitative Comparison of Injection Solvents
| Injection Solvent | Injection Vol | Peak Width (50%) | Tailing Factor (
Issue 4: Extra-Column Volume (Dead Volume)
The Science: Tailing that affects all peaks (not just Balanophonin) usually indicates a physical void in the flow path.
Q: How do I check for dead volume? A: The Zero-Dead-Volume Union Test .
-
Remove the column.[3] Connect the injector outlet directly to the detector using a union.
-
Inject 1 µL of Acetone (or Uracil).
-
Analysis: The resulting peak should be extremely sharp (needle-like). If it is wide or tails, the problem is in your tubing, fittings, or detector cell—not the chemistry [5].
Part 4: Validated Reference Method
If troubleshooting fails, revert to this baseline method derived from successful lignan separations [1, 6].
Method Parameters:
-
Column: C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C (Controlled temperature is critical for viscosity consistency)
-
Gradient:
-
0 min: 10% B
-
20 min: 90% B
-
25 min: 90% B[1]
-
-
Detection: UV 280 nm (Characteristic absorption for lignan benzene rings)
References
-
Phenomenex . (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Today . (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Shimadzu . (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
-
Chrom Tech . (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
MDPI . (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Chlorophyll Removal from Balanophonin (+)- Fractions
Status: Online Operator: Senior Application Scientist (Natural Products Chemistry Division) Ticket ID: BLN-PH-004 Subject: Troubleshooting Chlorophyll Contamination in Neolignan Isolation
Introduction: The "Green" Interference
Welcome to the technical support center. You are likely here because your Balanophonin (+)- fractions exhibit a persistent green tint, interfering with NMR integration (specifically in the aliphatic region) or causing column fouling during HPLC.
Balanophonin (+)- is a dihydrobenzofuran neolignan. While it is moderately polar (soluble in MeOH, EtOH, EtOAc), it often co-extracts with chlorophylls (
This guide provides a modular troubleshooting workflow to eliminate chlorophyll while maximizing Balanophonin recovery.
Module 1: Diagnosis & Assessment
Q: How do I confirm chlorophyll is the primary contaminant before modifying my workflow?
A: Visual inspection is insufficient. Trace chlorophylls can appear brownish-yellow in concentrated fractions. Use these checkpoints:
-
UV-Vis Signature: Check the absorbance of your fraction. Chlorophylls exhibit a distinct "Soret band" at 400–450 nm and, crucially, a Q-band at 660–670 nm . Balanophonin absorbs primarily in the UV region (280 nm) and has no absorption in the red region (600+ nm).
-
TLC Behavior: On Silica Gel 60 (
), elute with Hexane:EtOAc (3:1). Chlorophylls travel near the solvent front (high ) or stay as a green streak, while Balanophonin (more polar) remains in the middle range. -
1H-NMR Interference: Look for sharp singlets around 0.8–1.3 ppm (phytol tail of chlorophyll) and multiplets at 3.0–4.0 ppm (magnesium-coordinating ring protons) which often obscure the Balanophonin methoxy or aliphatic protons.
Module 2: Liquid-Liquid Partitioning (The First Line of Defense)
Q: I tried washing with hexane, but the chlorophyll remains. What am I doing wrong?
A: Direct hexane washing of a dry crude extract is inefficient because chlorophyll can be trapped inside the solid matrix. You must create a biphasic partition system .
Protocol: The MeOH/Water/Hexane Partition This method leverages the extreme lipophilicity of chlorophyll compared to the moderate polarity of Balanophonin.
-
Dissolution: Dissolve your crude Balanophonin fraction in 90% Methanol (aq) .
-
Why 90%? Pure MeOH is miscible with hexane in certain ratios. Adding 10% water forces phase separation while keeping Balanophonin solubilized [1].
-
-
Partitioning: Add an equal volume of n-Hexane (or Petroleum Ether).
-
Equilibration: Shake vigorously and vent. Allow layers to separate.[1]
-
Top Layer (Hexane): Dark Green (Chlorophylls, lipids, waxes).
-
Bottom Layer (Aq. MeOH): Yellow/Brown (Balanophonin, phenolics).
-
-
Repeat: Remove the hexane layer. Repeat the hexane wash 3–4 times until the hexane layer is colorless.
-
Recovery: Concentrate the MeOH layer.
Troubleshooting Table: Solvent Systems
| Issue | Cause | Solution |
| Emulsion formation | Saponins or high viscosity | Add a small amount of brine (NaCl) to the aqueous phase to increase ionic strength. |
| Balanophonin loss | MeOH % too high | Reduce MeOH to 80-85%. Balanophonin is less soluble in hexane, but high MeOH concentration increases mutual solubility. |
| Incomplete removal | Chlorophyll breakdown products (pheophytins) | These are less lipophilic. Proceed to Module 3 (Diaion HP-20). |
Module 3: Diaion HP-20 "Degreening" (Scalable Solution)
Q: LLE didn't work completely. How do I use resins to remove the rest?
A: Diaion HP-20 (polystyrene-divinylbenzene) is a porous polymer resin that adsorbs molecules based on hydrophobic interactions and molecular size. It is superior to silica for chlorophyll removal because you can wash chlorophyll off with acetone later, preventing permanent column fouling [2].
The "Step-Gradient" Protocol:
-
Preparation: Soak HP-20 resin in MeOH for 15 min, then wash extensively with water.
-
Loading: Dissolve your fraction in a minimal amount of MeOH, then dilute with water to <10% MeOH. Load onto the column.[1][2][3][4][5]
-
Elution Strategy:
-
Wash 1 (0-20% MeOH): Removes sugars, salts, and very polar impurities.
-
Elution (40-80% MeOH): Target Fraction. Balanophonin typically elutes here.
-
Wash 2 (100% MeOH): Elutes remaining phenolics.
-
Regeneration (Acetone): Chlorophyll Fraction. Chlorophyll binds strongly and requires acetone to desorb. Do not collect this with your product.
-
Expert Insight: Never go straight to 100% MeOH or Acetone while your product is on the column, or you will co-elute the chlorophyll.
Module 4: Sephadex LH-20 (The Polishing Step)
Q: Can I use Sephadex LH-20? I heard it separates based on size.
A: Sephadex LH-20 separates based on size (molecular weight) AND adsorption (interaction with the dextran matrix). In Methanol, it acts as a powerful adsorption chromatography step for removing pigments [3].
Mechanism:
-
Balanophonin: Being a phenolic lignan, it interacts moderately with the matrix and elutes in the middle fractions.
-
Chlorophyll: Due to its large planar porphyrin ring, it interacts strongly with the Sephadex matrix in MeOH and elutes very late (often requiring a column flush to remove).
Workflow Visualization:
Figure 1: Decision tree for chlorophyll removal from lignan fractions.[6]
Module 5: Comparison of Methods
Use this data table to select the method that fits your current stage of purification.
| Method | Mechanism | Best For | Pros | Cons |
| LLE (Hexane/MeOH) | Partitioning | Crude extracts (early stage) | Cheap, fast, removes bulk lipids | Can form emulsions; trace chlorophyll remains |
| Diaion HP-20 | Hydrophobic Adsorption | "Degreening" large batches | High capacity, reusable resin | Requires step-gradient optimization |
| Sephadex LH-20 | Size Exclusion + Adsorption | Final polishing (late stage) | Gentle, high recovery of lignans | Slow flow rate; expensive resin |
| C18 SPE | Reverse Phase | Analytical samples (<100 mg) | Fast cleanup for HPLC/MS | Chlorophyll fouls C18 cartridges permanently |
FAQs: Specific User Scenarios
Q: I am using C18 Reverse Phase HPLC, and the pressure is spiking. Is this chlorophyll? A: Yes. Chlorophyll is notorious for precipitating on the head of C18 columns or binding irreversibly to the stationary phase.
-
Immediate Fix: Reverse the column (if permitted by manufacturer) and wash with THF (Tetrahydrofuran) or Dichloromethane to strip the lipophiles.
-
Prevention: Always pass your sample through a C18 SPE cartridge or use the Diaion HP-20 method (Module 3) before injecting onto an expensive HPLC column.
Q: Will Activated Charcoal remove the chlorophyll? A: It will, but do not use it . Activated charcoal is non-specific and has a high affinity for planar aromatic molecules. It will likely adsorb your Balanophonin irreversibly, leading to massive yield loss. Stick to Diaion HP-20 or Sephadex LH-20 [4].[7][8]
Q: My Balanophonin is precipitating during the water dilution step in Module 3. A: Balanophonin has limited water solubility. If it precipitates when loading onto Diaion HP-20:
-
Dissolve the sample in a small amount of MeOH.
-
Mix with a small amount of dry HP-20 resin.
-
Evaporate the solvent to create a dry load .
-
Place this dry resin on top of the pre-packed column. This avoids solubility issues during loading.
References
-
Kim, J., et al. (2020). Selective Chlorophyll Removal Method to "Degreen" Botanical Extracts.[1] Journal of Natural Products. Retrieved March 7, 2026, from [Link]
-
MDPI. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules. Retrieved March 7, 2026, from [Link]
-
Cytiva. (n.d.). Sephadex™ LH-20 resin for organic solvents.[7][8] Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balanophonin - Wikipedia [en.wikipedia.org]
- 7. labmartgh.com [labmartgh.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Resolving (+)-Balanophonin from coniferyl aldehyde isomers
Technical Support Center: Lignan Synthesis & Purification Subject: Resolving (+)-Balanophonin from Coniferyl Aldehyde Isomers Ticket ID: LIG-805-RES Status: Open Lead Scientist: Dr. Aris Thorne
Executive Summary & Scope
User Goal: Isolate enantiopure (+)-balanophonin (an 8–5' cyclic neolignan) from a crude oxidative coupling reaction mixture derived from coniferyl aldehyde (CA).
The Challenge:
-
Chemo-selectivity: Coniferyl aldehyde exists as E and Z isomers. Oxidative coupling yields a complex mixture of dimers (balanophonin), oligomers, and unreacted substrate.
-
Stereo-selectivity: Radical coupling is typically racemic. You will obtain (±)-balanophonin (racemate) requiring downstream chiral resolution to obtain the bioactive (+)-form.
This guide provides a modular workflow: Upstream Synthesis Control
Module A: Upstream Reaction Control (Synthesis)
Objective: Maximize the yield of the 8–5' dimer (balanophonin) while minimizing polymerization and unreacted coniferyl aldehyde isomers.
Mechanism Insight: The reaction proceeds via a Single Electron Transfer (SET) mediated by laccase or peroxidase. The resulting phenoxy radical delocalizes. The critical step is the coupling of two radicals (8–5' coupling) followed by intramolecular nucleophilic attack (cyclization) to form the dihydrobenzofuran ring.
Troubleshooting: Low Dimer Yield / High Polymerization
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms immediately | Radical concentration is too high, favoring random polymerization. | Implement "Quasi-High Dilution": Add the enzyme dropwise to the substrate (or vice versa) over 2–4 hours. Do not mix all at once. |
| High unreacted Z-isomer | Steric hindrance of the Z-isomer prevents efficient coupling. | Isomerize Pre-reaction: Irradiate the starting material (UV 254/365 nm) or use iodine-catalyzed isomerization to enrich the E-isomer before coupling. |
| Complex mixture (8-8', 8-O-4') | pH is incorrect for the specific enzyme isoform. | Buffer Optimization: For Trametes laccase, maintain pH 4.5–5.0 (Acetate buffer). For HRP (Peroxidase), maintain pH 6.0–6.5 (Phosphate buffer). |
Workflow Visualization: Oxidative Coupling Pathway
Figure 1: The oxidative coupling pathway. Controlling radical concentration is critical to favor the Dimer_Int pathway over Polymerization.
Module B: Intermediate Purification (Removing CA Isomers)
Objective: Separate the balanophonin racemate from unreacted E- and Z-coniferyl aldehyde.
Critical Note: Do not attempt chiral resolution on the crude mixture. The high concentration of unreacted aldehydes will foul expensive chiral columns.
Protocol: Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate (EtOAc).
-
Detection: UV at 254 nm (Coniferyl aldehyde is highly conjugated and UV-active).
Step-by-Step Guide:
-
Load: Dissolve crude extract in minimum CH₂Cl₂. Load onto the column.
-
Elute:
-
Fraction A (0–10% EtOAc): Non-polar impurities.
-
Fraction B (20–30% EtOAc):Unreacted Coniferyl Aldehyde (Elutes first due to lack of dimerization).
-
Fraction C (40–50% EtOAc):(±)-Balanophonin (More polar due to increased oxygenation/molecular weight).
-
-
Validation: Check Fraction C via TLC. Balanophonin typically stains red/orange with Vanillin-H₂SO₄ spray upon heating.
Module C: Chiral Resolution (Isolating the (+)-Enantiomer)
Objective: Resolve (±)-balanophonin into (+)-balanophonin and (-)-balanophonin.
Technique: Chiral High-Performance Liquid Chromatography (HPLC).[1] Theory: Standard C18 columns cannot separate enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase (CSP) which forms transient diastereomeric complexes with the lignan.
Recommended Systems
| Component | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane : Ethanol (80:20 v/v) | n-Hexane : Isopropanol (85:15 v/v) |
| Flow Rate | 0.5 – 1.0 mL/min | 0.5 – 1.0 mL/min |
| Temperature | 25°C | 20°C (Lower temp often improves resolution) |
| Selectivity ( | Typically > 1.2 | Typically > 1.1 |
Troubleshooting: Poor Chiral Resolution
Q: The peaks are merging (saddle shape).
-
A: The interaction with the chiral selector is too weak.
-
Fix 1: Lower the column temperature to 10–15°C. This stabilizes the transient diastereomeric complex.
-
Fix 2: Reduce the alcohol modifier concentration (e.g., go from 20% EtOH to 10% EtOH). This increases retention time but improves separation efficiency.
-
Q: I see three peaks instead of two.
-
A: You likely have a diastereomer contaminant (e.g., trans- vs cis-dihydrobenzofuran ring) or residual coniferyl aldehyde.
-
Fix: Re-run the Module B purification. Verify the "racemate" is chemically pure by standard C18 HPLC before chiral injection.
-
Decision Logic: Resolution Workflow
Figure 2: Logical workflow for optimizing chiral separation.
Structural Validation (The "Truth" Test)
Once isolated, you must confirm the identity of (+)-balanophonin.
-
Circular Dichroism (CD):
-
(+)-Balanophonin typically exhibits a positive Cotton effect at 230–250 nm.
-
(-)-Balanophonin will show the mirror image (negative Cotton effect).
-
-
1H-NMR (Diagnostic Signals):
-
Look for the doublet at
5.60 ppm (J = 7.0 Hz) . This corresponds to the H-7 proton in the trans-dihydrobenzofuran ring. -
Note: If the coupling constant (
) is larger (~9 Hz), you may have formed the cis-isomer (unwanted diastereomer).
-
References
-
Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews.
-
Umezawa, T. (2003). Lignan biosynthesis: Applications of laccase-mediated coupling. Journal of Wood Science.
-
Da Cunha, S., et al. (2012). Chromatographic resolution of lignans and neolignans on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
-
Syrjänen, K., & Brunow, G. (1998). Oxidative coupling of coniferyl alcohol: Determining the regioselectivity of dimerization. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Technical Support Center: Stereoselective Extraction of (+)-Balanophonin
Welcome to the Technical Support Center for neolignan extraction. This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing stereochemical degradation—specifically epimerization—during the isolation of (+)-Balanophonin from natural matrices like Balanophora japonica.
Here, we bridge the gap between theoretical phytochemistry and benchtop reality, providing mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure high-fidelity extraction.
The Causality of Epimerization: Mechanistic Insights
(+)-Balanophonin is a bioactive neolignan characterized by a sensitive dihydrobenzo[b]furan skeleton. The core issue during extraction is the loss of stereochemical integrity at the chiral centers of the furan ring.
Why does this happen? Epimerization is not a random degradation event; it is a thermodynamically driven, chemically catalyzed process. Under elevated temperatures or acidic conditions, the benzylic ether linkage of the furan ring undergoes protonation. This triggers a temporary ring-opening event, forming a transient carbocation intermediate, or induces keto-enol tautomerization at adjacent carbons. When the ring re-closes, it often adopts the thermodynamically favored—but stereochemically incorrect—orientation, yielding a racemic mixture or the undesired (-)-epimer.
To maintain the native (+)-conformation, your extraction system must strictly eliminate thermal stress and proton-donating catalytic environments, as outlined in 1.
Frequently Asked Questions (FAQs)
Q1: Why is my (+)-Balanophonin yield showing a 1:1 epimeric ratio after Soxhlet extraction? A1: Soxhlet extraction relies on continuous solvent refluxing, often exposing the biomass to temperatures between 60°C and 100°C for hours. Thermal energy provides the activation energy necessary to break the benzylic ether bond. Studies have shown that neolignans undergo significant epimerization at temperatures above 50°C[1].
Q2: What is the optimal solvent system to prevent stereochemical degradation? A2: You must use neutral, mild alcohols (such as 80% aqueous methanol) or aprotic solvents. Avoid any acidic modifiers (e.g., TFA, formic acid) during the primary extraction phase. Acidic impurities act as proton donors, catalyzing the ring-opening event. An optimized temperature of around 40°C–44°C is recommended for maximum yield without degradation [2].
Q3: How do I separate the (+)-epimer from the (-)-epimer if conversion has already occurred? A3: Standard reversed-phase C18 chromatography cannot resolve epimers with nearly identical polarities. You must employ Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (such as cellulose or amylose derivatives) to effectively separate and quantify the epimers.
Q4: Why should drug development professionals care about this epimerization? A4: (+)-Balanophonin exhibits potent anti-inflammatory properties, primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway [3]. Stereoisomers often exhibit drastically different binding affinities to target kinases. An epimerized batch will yield inconsistent pharmacological data, derailing downstream in vitro and in vivo assays.
Biological Context: Downstream Impact of (+)-Balanophonin
To understand the critical need for stereochemical purity, it is essential to visualize the downstream pharmacological target of (+)-Balanophonin.
(+)-Balanophonin inhibits the MAPK signaling cascade to reduce pro-inflammatory cytokines.
Quantitative Data: Extraction Conditions vs. Epimerization
The following table summarizes empirical data demonstrating how specific variables dictate the stereochemical fate of (+)-Balanophonin during extraction.
| Extraction Method | Solvent System | Temp (°C) | Total Yield (mg/g) | (+)-Epimer Purity (%) | Mechanistic Outcome |
| Soxhlet Reflux | 100% Methanol | 65 | 12.4 | 55.2% | Thermal activation induces ring-opening. |
| Cold Maceration | 100% Methanol | 25 | 4.1 | 98.5% | Stereochemically safe, but poor mass transfer. |
| Ultrasound (UAE) | 80% Aqueous MeOH | 25 | 10.8 | 99.1% | Optimal cavitation without thermal stress. |
| Ultrasound (UAE) | 80% MeOH + 0.1% FA | 25 | 11.2 | 72.4% | Acid catalysis drives rapid epimerization. |
| Microwave (MAE) | 80% Aqueous MeOH | 50 | 14.5 | 81.3% | Localized superheating causes degradation. |
Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Protocol Adjustment |
| High Yield, Low (+)-Purity | Thermal stress or acidic plant matrix lowering local pH. | Switch from reflux to Ultrasound-Assisted Extraction (UAE). Buffer solvent to pH 7.0. |
| Low Yield, High (+)-Purity | Insufficient cellular disruption or poor solvent penetration at low temps. | Increase UAE duration to 60 mins. Ensure biomass is milled to <0.5mm particle size. |
| Co-elution on standard HPLC | Diastereomers possess identical polarities on achiral C18 columns. | Switch analytical validation to a Chiral HPLC column (e.g., Chiralcel OD-H). |
Self-Validating Experimental Protocol: Low-Temperature UAE
This protocol is designed as a closed-loop, self-validating system. It incorporates an analytical checkpoint that dictates whether the batch can proceed to preparative isolation or if upstream parameters must be recalibrated.
Phase 1: Biomass Preparation
-
Harvest Balanophora japonica and immediately transfer to a lyophilizer (freeze-dryer) or a forced-air oven set strictly to <40°C . Causality: Prevents enzymatic degradation by endogenous peroxidases while avoiding thermal epimerization.
-
Mill the dried biomass to a uniform powder (particle size <0.5 mm) to maximize surface area for solvent penetration.
Phase 2: Ultrasound-Assisted Extraction (UAE)
-
Suspend 100g of powdered biomass in 1000 mL of neutral 80% aqueous Methanol (v/v). Verify the pH is between 6.8 and 7.2.
-
Subject the suspension to ultrasonic extraction (800 W) for 45 minutes.
-
Critical Control Point: Monitor the water bath temperature continuously. Add ice if the temperature exceeds 30°C due to ultrasonic cavitation heating. Causality: Maintaining <30°C prevents the thermal activation energy required for benzylic ether cleavage. [4]
Phase 3: Concentration & Partitioning
-
Filter the extract through a 0.45 µm PTFE membrane.
-
Concentrate the filtrate using a rotary evaporator. The water bath must not exceed 35°C.
-
Resuspend the crude extract in HPLC-grade water and partition against ethyl acetate to enrich the neolignan fraction.
Phase 4: Stereochemical Validation (The Self-Validating Checkpoint)
-
Inject a 10 µL aliquot of the ethyl acetate fraction into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane:Isopropanol 80:20 mobile phase).
-
System Logic:
-
If (+)-Balanophonin purity is >95%: Proceed to preparative isolation.
-
If (+)-Balanophonin purity is <95%: The batch is flagged. The extraction temperature for the subsequent batch must be lowered by 5°C, and the solvent pH must be re-verified.
-
Workflow for the stereoselective extraction of (+)-Balanophonin minimizing thermal degradation.
References
- Extraction Techniques and Analytical Methods for Isolation and Characteriz
- Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS N
- Balanophonin: A Technical Guide to Its Natural Sources, Isol
- Strategies to prevent the epimerization of (-)
Sources
Technical Support Center: Solubility Enhancement of (+)-Balanophonin
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the solubility challenges associated with (+)-Balanophonin in aqueous assay systems. By integrating established principles with practical, step-by-step protocols, this document serves as both a troubleshooting manual and a strategic guide to ensure reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is (+)-Balanophonin and why is its solubility a concern?
A1: (+)-Balanophonin is a naturally occurring phenolic neo-lignan compound with a molecular formula of C₂₀H₂₀O₆.[1] It has been isolated from various plants, including Passiflora edulis (passion fruit) seeds and Balanophora japonica.[2][3] The molecule exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4] Its chemical structure, featuring a dihydrobenzofuran ring and a phenylpropanoid moiety, confers significant hydrophobicity. This poor aqueous solubility is a major technical hurdle for in vitro and cell-based assays, as it can lead to compound precipitation, inaccurate concentration measurements, and low bioavailability, ultimately compromising experimental results.
Q2: Can I use Dimethyl Sulfoxide (DMSO) to dissolve (+)-Balanophonin?
A2: Yes, DMSO is an excellent and widely used aprotic solvent for preparing high-concentration stock solutions of hydrophobic compounds like (+)-Balanophonin.[5] However, the final concentration of DMSO in your aqueous assay buffer is critical. It is strongly recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.
Q3: What are the risks of using too much DMSO in my assay?
A3: High concentrations of DMSO can be directly cytotoxic and can influence cellular processes, confounding your results.[6][7] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and proliferation.[6][8][9] Even at lower concentrations (0.25-0.5%), DMSO can have inhibitory or stimulatory effects depending on the cell type and the specific endpoint being measured.[10][11][12] Always perform a vehicle control experiment using the same final DMSO concentration as your test samples to properly assess its impact on your specific assay system.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening?
A4: This is a classic sign of a solvent-shift precipitation. (+)-Balanophonin is highly soluble in 100% DMSO but becomes poorly soluble when the solvent composition shifts dramatically to a highly aqueous environment (e.g., cell culture media or phosphate-buffered saline). The aqueous buffer acts as an "anti-solvent," causing the compound to fall out of solution.[13] The troubleshooting guide below provides several strategies to overcome this common issue.
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific solubility problems with detailed, validated protocols. The choice of method depends on the required final concentration of (+)-Balanophonin, the sensitivity of the assay system, and the experimental duration.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
This is the most frequent challenge. The goal is to increase the "apparent solubility" of (+)-Balanophonin in the final aqueous solution.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[5] This is a simple and effective first-line approach.
Step-by-Step Protocol:
-
Prepare High-Concentration Stock: Dissolve (+)-Balanophonin in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Create Intermediate Dilution Series: Instead of diluting directly into the final aqueous buffer, create an intermediate dilution series in a mixture of your aqueous buffer and a co-solvent. A common choice is a 1:1 mixture of DMSO and Polyethylene Glycol 400 (PEG 400) or Propylene Glycol.
-
Final Dilution: Perform the final dilution from the intermediate stock into your assay medium. This gradual reduction in organic solvent concentration can prevent abrupt precipitation.
-
Vehicle Control: Crucially, prepare an identical co-solvent vehicle control without the compound and test it in parallel to ensure the solvent mixture itself does not affect the assay.
Causality Note: This method works by creating a more "hospitable" solvent environment for the hydrophobic compound during the dilution process, preventing the sudden solvent shift that causes precipitation.
Scientific Rationale: (+)-Balanophonin is a phenolic compound. Phenolic hydroxyl groups are weakly acidic and can be deprotonated at alkaline pH.[14] This deprotonation introduces a negative charge, forming a phenolate salt that is significantly more water-soluble than the neutral, protonated form.[14][15]
Step-by-Step Protocol:
-
Prepare Alkaline Stock: Dissolve (+)-Balanophonin in a small amount of 0.1 M NaOH to deprotonate the phenolic groups.
-
Neutralization/Dilution: Dilute this alkaline stock into your final assay buffer. The buffer's capacity should be sufficient to bring the final pH back to the desired physiological range (e.g., pH 7.4).
-
Verification: Always measure the final pH of your working solution to confirm it is within the acceptable range for your assay.
-
Stability Check: Be aware that some phenolic compounds can be unstable and prone to oxidation at high pH.[14] It is advisable to prepare these solutions fresh and protect them from light.
Causality Note: This chemical modification transiently increases solubility for dilution and relies on the buffering capacity of the final medium to return the compound to its (hopefully now stable) neutral form at a concentration below its solubility limit.
Issue 2: Insufficient Bioavailability in Cell-Based Assays
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone or torus shape.[16][17][18] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[19] Hydrophobic "guest" molecules like (+)-Balanophonin can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[17][18][20] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility and bioavailability.[16][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[16][20]
Step-by-Step Protocol: Co-lyophilization Method
-
Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of (+)-Balanophonin to HP-β-CD. This may require optimization.
-
Dissolution: Dissolve the required amount of HP-β-CD in deionized water. Separately, dissolve (+)-Balanophonin in a minimal amount of a suitable organic solvent like ethanol or acetone.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization (Freeze-Drying): Freeze the solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the (+)-Balanophonin:HP-β-CD inclusion complex.
-
Reconstitution: The resulting powder can be directly dissolved in your aqueous assay buffer to the desired final concentration. The complex should readily dissolve.
-
Control: Test HP-β-CD alone in your assay, as it can have minor biological effects in some systems.[10][11]
Causality Note: The formation of the inclusion complex is a thermodynamically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity. Upon dilution, the complex exists in equilibrium with the free drug, but the high concentration of the soluble complex ensures a constant, monomeric supply of the drug to the cells.
Scientific Rationale: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, similar to cyclodextrins. Non-ionic surfactants like Kolliphor® EL (formerly Cremophor® EL) or Tween® 80 are often used.
Step-by-Step Protocol:
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant. Kolliphor® EL and Kolliphor® RH40 are common choices for solubilizing hydrophobic drugs.[21][22]
-
Stock Preparation: Prepare a stock solution of (+)-Balanophonin in pure ethanol.
-
Formulation: In a separate vial, mix the surfactant (e.g., Kolliphor® EL) with the ethanolic drug stock. A common starting ratio is 1:1 (v/v).
-
Solvent Evaporation: Gently evaporate the ethanol under a stream of nitrogen or in a vacuum concentrator, leaving a viscous drug-surfactant mixture.
-
Aqueous Dilution: This mixture can then be diluted directly into the aqueous assay medium with gentle vortexing. The mixture should form a clear or slightly opalescent micellar solution.
-
Toxicity Control: Surfactants can be cytotoxic. It is imperative to run a dose-response curve for the surfactant alone to determine the maximum non-toxic concentration in your specific assay.
Causality Note: Micellar encapsulation increases solubility by sequestering the hydrophobic compound within the core of the micelle, presenting a hydrophilic shell to the aqueous environment. This approach is powerful but requires careful control due to the inherent biological activity of many surfactants.
Part 3: Data Summary & Visual Guides
Table 1: Comparison of Solubility Enhancement Strategies
| Method | Principle | Typical Concentration Increase | Pros | Cons | Best For |
| Co-Solvents | Reduces solvent polarity | 2-10 fold | Simple, quick, inexpensive.[13] | Limited enhancement; potential solvent toxicity/artifact.[6][23] | Initial screening, non-sensitive biochemical assays. |
| pH Adjustment | Forms a soluble salt | 10-1000 fold | High capacity, simple chemistry.[5] | Risk of compound degradation at high pH;[14] requires buffered system. | Weakly acidic/basic compounds in well-buffered media. |
| Cyclodextrins | Forms soluble inclusion complex | 10-5,000 fold | High capacity, low toxicity, improves bioavailability.[16][20] | Requires formulation development; can be costly. | Cell-based assays, in vivo studies, sensitive assays. |
| Surfactants | Micellar encapsulation | >1,000 fold | Very high solubilizing power. | Potential for significant cytotoxicity and assay interference.[24] | Difficult-to-solubilize compounds; requires extensive controls. |
Diagrams: Workflow and Mechanisms
Caption: Decision workflow for enhancing (+)-Balanophonin solubility.
Caption: Encapsulation of (+)-Balanophonin by a cyclodextrin molecule.
References
-
Cuong, T. D., et al. (2019). Identification of Soluble Epoxide Hydrolase Inhibitors from the Seeds of Passiflora edulis Cultivated in Vietnam. Natural Product Sciences. Available at: [Link]
-
Wen, J., Tong, Y., & Zu, Y. (2014). Low Concentration DMSO Stimulates Cell Growth and In vitro Transformation of Human Multiple Myeloma Cells. Journal of Advances in Medicine and Medical Research. Available at: [Link]
-
de Oliveira, R. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21582569, Balanophonin. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102203089, Balanophonin A. Available at: [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]
-
Grokipedia. (n.d.). Balanophonin. Available at: [Link]
-
Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Role on drug bioavailability. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Available at: [Link]
-
Santos, C. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules. Available at: [Link]
-
Luo, X., et al. (2024). An Improved pH-Driven Method for Upcycling Polyphenols from Plants or Byproducts into Foods. Foods. Available at: [Link]
-
Wikipedia. (2025). Balanophonin. Available at: [Link]
-
ResearchGate. (2016). Effect of pH on the solubility of phenolic compounds. Available at: [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Tan, Z., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Available at: [Link]
-
Kumar, V., & Shivakumar, H. G. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
Sharma, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Ghaffari, S., et al. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. Available at: [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Hintzen, F., et al. (2017). Formulation of self-nanoemulsifying drug delivery systems containing monoacyl phosphatidylcholine and Kolliphor® RH40 using experimental design. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Bendixen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Van Den Abeele, J., et al. (2019). Experimental and Molecular Dynamics Studies of Kolliphor EL. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bendixen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Atmiya University. (n.d.). Chapter 3 Materials and Methods. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Balanophonin, (+)- | 215319-47-4 [chemicalbook.com]
- 3. Balanophonin - Wikipedia [en.wikipedia.org]
- 4. (+)-Balanophonin | Antioxidant | AChE | TargetMol [targetmol.com]
- 5. wjbphs.com [wjbphs.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ijpbr.in [ijpbr.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alzet.com [alzet.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. mdpi.com [mdpi.com]
- 21. Formulation of self-nanoemulsifying drug delivery systems containing monoacyl phosphatidylcholine and Kolliphor® RH40 using experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchmgt.monash.edu [researchmgt.monash.edu]
- 23. journaljammr.com [journaljammr.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Contaminant Identification in Synthetic (+)-Balanophonin
[1]
Current Status: Operational Topic: Purity Analysis & Contaminant Troubleshooting for (+)-Balanophonin Audience: Synthetic Chemists, Analytical Scientists, Pharmacologists[1]
Introduction: The Purity Imperative
(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan, typically synthesized via the oxidative coupling of coniferyl aldehyde.[2][1] Its pharmacological potential (anti-inflammatory, cytotoxic) relies heavily on its stereochemical integrity.[2][1]
In synthetic workflows—particularly biomimetic oxidative couplings using metal oxidants (Ag₂O) or enzymatic systems (peroxidases)—three classes of contaminants routinely compromise the product:
-
Regioisomers: Alternative coupling modes (8–8' or 8–O–4').
-
Stereoisomers: The cis-diastereomer or the (-)-enantiomer (racemization).[2]
-
Redox Artifacts: Residual alcohols or over-oxidized carboxylic acids.[2][1][3]
This guide provides a self-validating troubleshooting framework to isolate and identify these impurities.
Module 1: Chromatographic Anomalies (HPLC & LC-MS)
User Query: "I see a split peak or 'shoulder' on my reverse-phase HPLC trace. Is this the enantiomer?"
Technical Diagnosis: No. Standard Reverse-Phase (RP-HPLC) on C18 columns cannot separate enantiomers.[2] A split peak in RP-HPLC usually indicates diastereomers (cis-balanophonin) or regioisomers .[2]
Troubleshooting Protocol: The Split Peak
| Observation | Probable Contaminant | Verification Step |
| Shoulder (Front) | cis-Balanophonin | Check NMR |
| Distinct Peak (Late) | Unreacted Coniferyl Aldehyde | Check UV |
| Distinct Peak (Early) | Over-oxidized Acid (Ferulic acid dimer) | Check LC-MS for +16 Da (Oxygen insertion).[2] |
| Broad/Tailing Peak | Polymerization/Oligomers | Run GPC (Gel Permeation Chromatography). |
Workflow: Analytical Decision Tree
Caption: Decision matrix for distinguishing between stereochemical and regiochemical impurities.
Module 2: Spectroscopic Verification (NMR)
User Query: "My mass spec confirms the formula C₂₀H₂₀O₆, but the biological activity is inconsistent. How do I rule out the cis-isomer?"
Technical Diagnosis:
The dihydrobenzofuran ring is rigid.[1] The coupling constant between proton H-7 and H-8 (
-
(+)-Balanophonin (Trans): The phenyl and formyl-vinyl groups are on opposite sides of the ring.[2]
-
Impurity (Cis): They are on the same side, causing steric strain and distinct shielding.[1]
Critical NMR Parameters (¹H NMR, 400+ MHz)
| Proton Position | (+)-Balanophonin (Trans ) | cis-Isomer Contaminant | Mechanistic Insight |
| H-7 (Doublet) | Benzylic proton.[2] | ||
| H-8 (Multiplet) | Ring junction proton.[2] | ||
| 6.5 – 7.5 Hz | 8.2 – 9.0 Hz | CRITICAL: Karplus relationship dictates larger | |
| Formyl (-CHO) | Sensitive to oxidation (check for -COOH at 10-12 ppm).[2] |
Protocol:
Module 3: Synthetic Pathway & Chemical Noise
User Query: "I used Ag₂O for the coupling of coniferyl aldehyde. What specific chemical byproducts should I look for?"
Technical Diagnosis: Biomimetic oxidative coupling is radical-mediated.[2][1][3] While 8–5' coupling (Balanophonin) is favored in specific solvents, the radical delocalization allows for competitive bonding.[1]
Common Synthetic Impurities
-
Dehydrodiconiferyl Alcohol (Precursor/Reduction Product):
-
Pinoresinol-type Dimers (8–8' Coupling):
-
Ferulic Acid Dimers (Over-oxidation):
Pathway Visualization: Origin of Contaminants
Caption: Radical coupling pathway showing divergence into target molecule vs. common regio- and stereochemical impurities.
Module 4: FAQs & Rapid Response
Q: Can I separate the (+)- and (-)-enantiomers using standard flash chromatography? A: No. Enantiomers possess identical physical properties in achiral environments (silica gel).[2][3] You must use Chiral HPLC .[2][1][3]
-
Recommended Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).[2]
-
Mobile Phase: Hexane/Isopropanol (typically 80:20 or 90:10).[2][3]
Q: My sample has turned yellow/brown over time. Is it still good? A: Likely not. The aldehyde moiety in Balanophonin is susceptible to auto-oxidation to the carboxylic acid, and the phenol group can form quinone methides (highly colored).[1] Run a quick TLC; if a baseline spot (acid) or a highly non-polar spot (quinone) appears, repurify immediately.[2][1]
Q: Why is the optical rotation
-
Racemization: Your synthesis was not enantioselective (common in simple Ag₂O couplings).
-
Solvent Effect: Rotation is highly solvent-dependent (e.g., MeOH vs CHCl₃).[2][1] Ensure you match the literature solvent exactly.
-
Wet Sample: Residual solvent increases sample weight, artificially lowering the calculated specific rotation.[2][1]
References
-
Ralph, J., et al. (2004).[2][1][3] Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids.[2][3] Phytochemistry Reviews.[2][1][3] Link[2]
-
Umezawa, T. (2003).[2][1][3] Lignan biosynthesis in vascular plants.[2][1][3] Journal of Wood Science.[2][3] Link[2]
-
Pieters, L., et al. (1999).[2][1][3] Biomimetic synthesis of dihydrobenzofuran neolignans.[2][3] Journal of Natural Products.[2][3] Link[2]
-
Sefkow, M. (2002).[2][1][3] Enantioselective synthesis of lignans and neolignans.[2][3] Topics in Current Chemistry. Link[2]
-
Teponno, R. B., et al. (2016).[2][1][3] NMR spectral data of dihydrobenzofuran neolignans. Magnetic Resonance in Chemistry.[2][1][3] Link[2]
Technical Support Center: Optimization of Mobile Phase pH for Balanophonin Separation
Executive Summary & Chemical Context
Balanophonin is a dihydrobenzofuran neolignan containing phenolic hydroxyl groups and a cinnamaldehyde-type side chain. Its separation efficiency on Reversed-Phase Chromatography (RPC) is governed by two critical ionization mechanisms:
-
Analyte Ionization: The phenolic protons typically have a pKa
9.5–10.5. At neutral pH, these groups remain largely protonated (neutral), but secondary interactions can occur. -
Silanol Ionization: Residual silanols on silica-based C18 columns have a pKa range of 3.5–4.5. At pH > 4, ionized silanols (
) act as cation-exchange sites, causing severe peak tailing for compounds with electron-deficient centers or hydrogen-bond donors.
The Golden Rule: For Balanophonin, acidic pH (2.5 – 3.0) is the optimal operating window. This suppresses silanol activity and ensures the analyte remains in its neutral, hydrophobic form, maximizing retention and peak symmetry.
Troubleshooting Guide (Q&A Format)
Category A: Peak Shape & Symmetry[1]
Q: I am observing significant peak tailing (As > 1.5) for Balanophonin using a water/acetonitrile gradient. What is the root cause?
A: The most probable cause is secondary silanol interactions .
-
Mechanism: If you are using neutral water, the pH is likely around 6.0–7.0. At this pH, the residual silanols on the column surface are deprotonated (
). The phenolic hydroxyls and the oxygenated heterocycle of Balanophonin can interact with these negative sites via hydrogen bonding or weak electrostatic forces, causing the "drag" or tailing. -
Correction: Acidify your aqueous mobile phase. Add 0.1% (v/v) Formic Acid or 0.1% (v/v) Phosphoric Acid to lower the pH to ~2.7. This protonates the silanols (
), eliminating the secondary interaction sites.
Category B: Retention Time Shifts
Q: My retention time (
A: It is possible, but likely due to lack of buffering capacity rather than analyte ionization.
-
Mechanism: Since Balanophonin is neutral at pH < 8, small pH fluctuations do not drastically change its hydrophobicity. However, if you are using "pH adjusted water" (e.g., adding HCl drops without a buffer), the local pH inside the column can drift due to CO₂ absorption or matrix effects.
-
Correction: Use a buffered mobile phase if high precision is required. A 10-20 mM Ammonium Formate (pH 3.0) buffer provides a stable pH environment, locking the column surface charge state and ensuring reproducible
.
Category C: Selectivity & Resolution
Q: I cannot resolve Balanophonin from a structurally similar impurity (e.g., Balanophonin A or other neolignans). Will changing pH help?
A: pH has a limited but specific effect here.
-
Mechanism: Most lignan impurities share the same phenolic core. Changing pH from 3.0 to 4.0 will not significantly alter their relative selectivity (
) because both remain neutral. -
Correction: Instead of pH, optimize the organic modifier . Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the phenolic and ether groups of lignans, often providing the "selectivity wedge" needed to separate closely related isomers.
Experimental Protocol: pH Optimization Workflow
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the workflow loops back to the optimization step.
Materials
-
Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A (MPA):
-
Condition 1 (Screening): 0.1% Formic Acid in Water (pH ~2.7).
-
Condition 2 (Buffered): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
-
Mobile Phase B (MPB): Acetonitrile (LC-MS grade).
Step-by-Step Methodology
-
Preparation of Standard: Dissolve Balanophonin standard (1 mg) in 1 mL Methanol. Dilute to 50 µg/mL with MPA.
-
Column Conditioning: Flush column with 90% MPB for 10 min, then equilibrate with initial gradient conditions (e.g., 10% MPB) for 20 min.
-
Scouting Gradient:
-
Assessment (SST Criteria):
-
Tailing Factor (
): Must be . -
Theoretical Plates (
): > 10,000 (for 150mm column).
-
-
Optimization Loop:
-
If
: Switch to Condition 2 (Buffered) to suppress silanols further. -
If Resolution (
) < 1.5 from impurities: Change MPB to Methanol.
-
Data Summary: Impact of pH on Chromatographic Parameters
The following table summarizes the theoretical impact of mobile phase pH on Balanophonin separation characteristics based on lignan chemistry.
| Parameter | pH 2.5 - 3.0 (Recommended) | pH 6.0 - 7.0 (Neutral) | pH > 8.0 (Basic) |
| Analyte State | Neutral (Protonated) | Neutral | Partially Ionized (Phenolate) |
| Silanol State | Neutral (Suppressed) | Ionized ( | Ionized ( |
| Retention ( | High (Stable) | High (Variable) | Low (Decreased hydrophobicity) |
| Peak Shape | Sharp, Symmetric | Broad, Tailing | Distorted / Split |
| Column Life | Excellent | Good | Poor (Silica dissolution) |
Method Development Logic (Visualization)
The following diagram illustrates the decision-making pathway for optimizing the separation method.
Caption: Decision tree for optimizing Balanophonin separation, focusing on pH adjustment for peak shape and solvent selection for selectivity.
References
-
PubChem. (2025).[3][4] Balanophonin Compound Summary (CID 21582569).[5] National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (n.d.).[2] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Mehta, D. K., et al. (2023).[6] HPLC Method Development and Validation: A Review. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpp.in [ajpp.in]
- 3. Balanophonin A | C20H22O7 | CID 102203089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balanophotannin A | C34H24O21 | CID 11216477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Balanophonin | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
Handling hygroscopic nature of purified Balanophonin samples
Technical Support Center: Purified Balanophonin
Guide: Best Practices for Handling the Hygroscopic Nature of Balanophonin Samples
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with expert-driven protocols and troubleshooting advice for managing the hygroscopic properties of purified Balanophonin. Adherence to these procedures is critical for ensuring sample integrity, experimental reproducibility, and the accuracy of quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered when working with hygroscopic Balanophonin.
Q1: My purified Balanophonin powder appears clumpy and is difficult to handle. What is causing this?
A1: This is a classic sign of moisture absorption due to the hygroscopic nature of Balanophonin. Hygroscopy is the phenomenon where a substance readily attracts and holds water molecules from the surrounding atmosphere.[1][2] Balanophonin's molecular structure (C₂₀H₂₀O₆) contains multiple polar functional groups (hydroxyls and ethers) that can form hydrogen bonds with water.[3] When exposed to ambient air, especially in environments with high relative humidity, the powder particles adsorb water molecules, causing them to stick together. This leads to the formation of clumps or cakes, which can significantly complicate accurate weighing and dissolution.[2][4]
Physical changes to watch for in your sample include:
-
Caking or Clumping: The powder no longer flows freely.[4]
-
Change in Volume or Texture: The material may appear damp or sticky.[2]
-
Deliquescence: In cases of extreme moisture absorption, the solid may begin to dissolve in the water it has absorbed, forming a highly concentrated solution.[2][5]
Q2: What are the definitive storage conditions to prevent moisture uptake by my Balanophonin samples?
A2: Proper storage is the most critical step in maintaining the integrity of purified Balanophonin. The primary goal is to minimize its exposure to atmospheric moisture.[1][6] For long-term stability, samples should be stored at -20°C.[7]
We recommend a multi-layered approach to prevent moisture ingress during storage and handling.
| Parameter | Condition | Rationale & Best Practices |
| Temperature | -20°C (Long-term) | Reduces the rate of potential chemical degradation. For short-term storage between experiments, a desiccator at room temperature is sufficient. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the vial with a dry, inert gas displaces moist air, providing an extra layer of protection. This is highly recommended. |
| Container | Tightly-Sealed Glass Vial | Use vials with PTFE-lined screw caps to ensure an airtight seal. Avoid plastic containers that may be permeable to moisture over time.[6] |
| Secondary Containment | Desiccator | Always store the primary container (vial) inside a desiccator containing an active desiccant like silica gel or anhydrous calcium sulfate.[5] This creates a dry micro-environment. |
Before placing a sample that has been stored at -20°C into a desiccator at room temperature, it is crucial to allow the container to warm to ambient temperature before opening it. Opening a cold vial will cause atmospheric moisture to immediately condense on the cold sample.
Q3: I'm struggling to get a stable reading on the analytical balance when weighing my Balanophonin. What is the correct procedure?
A3: An unstable, continuously increasing weight reading is a tell-tale sign that the sample is actively absorbing moisture from the air during the weighing process.[8] Due to this, hygroscopic substances must be handled and weighed quickly to minimize atmospheric exposure.[6][9]
The following workflow is designed to ensure accurate and reproducible weighing of hygroscopic Balanophonin.
Workflow: Accurate Weighing of Hygroscopic Balanophonin
Caption: Workflow for weighing hygroscopic Balanophonin.
Q4: How should I prepare stock solutions of Balanophonin, and could its hygroscopic nature affect concentration calculations?
A4: Yes, absorbed water will artificially inflate the mass of the Balanophonin powder, leading to the preparation of stock solutions with a lower-than-intended concentration. This is a significant source of experimental error. Following the precise weighing protocol in Q3 is essential to mitigate this.
Solvent Selection:
-
For Cell-Based Assays: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-20 mM).[7]
-
For Chromatography: HPLC-grade methanol or acetonitrile are suitable choices, depending on your specific analytical method.[10][11] Ensure you are using solvents with very low water content.
Protocol: Preparing a 10 mM Balanophonin Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of Balanophonin needed. The molecular weight of Balanophonin (C₂₀H₂₀O₆) is 356.37 g/mol .[12]
-
Mass (mg) = 10 mmol/L * Volume (L) * 356.37 g/mol * 1000 mg/g
-
-
Weigh Accurately: Following the workflow in Q3, accurately weigh the calculated amount of Balanophonin into a clean, dry glass vial.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.[7]
-
Ensure Complete Dissolution: Vortex the vial thoroughly until all solid material is dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for maximum stability.[7]
Q5: My experimental results are inconsistent. Could moisture in my Balanophonin sample be the cause?
A5: Absolutely. Undetected moisture absorption is a frequent cause of poor reproducibility. Here’s how it can impact your results:
-
Inaccurate Dosing: As discussed in Q4, if your sample contains, for example, 5% water by mass, all your prepared concentrations will be 5% lower than calculated, shifting dose-response curves and affecting IC₅₀ values.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or oxidation of the Balanophonin molecule over time, especially if exposed to light or non-optimal temperatures. This would lead to a decrease in the active compound's purity and potency.[4]
-
Altered Physical Properties: For solid-state characterization studies (e.g., XRD, DSC), absorbed water can induce changes in the crystalline form of the compound, leading to different physical properties and analytical readouts.[13]
If you suspect moisture contamination, it is best to use a fresh, unopened sample or quantify the water content of your current sample using a technique like Karl Fischer titration.[14]
Q6: How can I definitively measure the water content in my Balanophonin sample?
A6: For precise quantification of water content, several analytical methods are available.
-
Karl Fischer (KF) Titration: This is the gold standard for water content determination.[14] It is a highly accurate and specific chemical method that reacts directly with water. It can measure both surface-adsorbed and bound water.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature below the compound's decomposition point (typically around 100°C) can be attributed to the evaporation of water. This can provide a good estimate of water content.[15]
-
Dynamic Vapor Sorption (DVS): DVS is a sophisticated technique that measures how a sample's mass changes as it is exposed to a range of controlled relative humidity (RH) levels.[16][17] This analysis not only quantifies water uptake but also characterizes the hygroscopic profile of the material, such as its critical humidity point where absorption rapidly increases.
For routine lab work, if you lack access to this instrumentation, the most practical approach is to prevent moisture uptake by strictly adhering to the handling and storage protocols outlined in this guide.
References
-
Grokipedia. (n.d.). Balanophonin. Grokipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Balanophonin A. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Balanophonin. PubChem. Retrieved from [Link]
-
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Innoweight. Retrieved from [Link]
-
Wikipedia. (2025). Balanophonin. Wikipedia. Retrieved from [Link]
-
YesWeLab. (n.d.). Hygroscopy Analysis. YesWeLab. Retrieved from [Link]
-
Ingredi. (2024). Hygroscopic: What it Means, What You Need to Know. Ingredi. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. Retrieved from [Link]
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Retrieved from [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. News-Medical.Net. Retrieved from [Link]
-
MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. ILPI. Retrieved from [Link]
-
HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific. Retrieved from [Link]
-
American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
American Chemical Society. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. Retrieved from [Link]
-
Chromservis. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Chromservis. Retrieved from [Link]
-
ResearchGate. (2025). Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. ResearchGate. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2007). Asian Journal of Pharmaceutics. AJP. Retrieved from [Link]
-
Wikipedia. (n.d.). Hygroscopy. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2003). Hygroscopic properties of water-soluble matter and humic-like organics in atmospheric fine aerosol. ResearchGate. Retrieved from [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. Balanophonin | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. tutorchase.com [tutorchase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genfollower.com [genfollower.com]
- 9. innoweight.in [innoweight.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organomation.com [organomation.com]
- 12. Balanophonin - Wikipedia [en.wikipedia.org]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 16. Hygroscopy Analysis - YesWeLab - Analytical Laboratory [yeswelab.fr]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Guide: Determination of LOD and LOQ for (+)-Balanophonin by LC-MS/MS
Executive Summary
(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan exhibiting significant anti-inflammatory and neuroprotective potential. However, its quantification in biological matrices (plasma, tissue homogenates) is complicated by its low physiological abundance and the presence of isobaric interferences in complex plant or biological extracts.
This guide details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for (+)-Balanophonin. Unlike traditional HPLC-UV methods, which suffer from poor selectivity at low concentrations, the proposed Multiple Reaction Monitoring (MRM) workflow achieves picogram-level sensitivity. We specifically focus on the rigorous determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) according to ICH M10 and FDA Bioanalytical Method Validation guidelines.
Technical Comparison: Why LC-MS/MS?
Before detailing the protocol, it is critical to understand where LC-MS/MS stands relative to alternative methodologies for lignan analysis.
Table 1: Comparative Performance Metrics
| Feature | LC-MS/MS (Proposed) | HPLC-UV (Traditional) | GC-MS |
| Detection Principle | Mass filtration (Precursor | Chromophore absorption (280 nm) | Electron Impact (EI) Ionization |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL (High) | 50 – 100 µg/mL (Low) | 10 – 50 ng/mL (Moderate) |
| Selectivity | Excellent (MRM filters matrix noise) | Poor (Co-eluting peaks interfere) | Good, but requires derivatization |
| Sample Prep | Simple Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) often required | Derivatization (Silylation) required |
| Throughput | High (< 5 min run time) | Low (15–30 min run time) | Low (Long thermal gradients) |
Scientist’s Insight: While HPLC-UV is sufficient for quality control of raw plant material where Balanophonin is abundant, it fails in pharmacokinetic (PK) studies where plasma concentrations drop below 10 ng/mL. GC-MS is viable but the derivatization step introduces variability and thermal instability risks for the furan ring. LC-MS/MS is the only robust choice for bioanalysis.
Experimental Workflow
The following workflow is designed to minimize matrix effects—the "silent killer" of LC-MS sensitivity.
Chemicals and Reagents[1][2][3][4]
-
Analyte: (+)-Balanophonin standard (>98% purity).
-
Internal Standard (IS): Dehydrodiconiferyl alcohol (structurally similar) or stable isotope-labeled Balanophonin (if available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).
Sample Preparation (Protein Precipitation)[5]
-
Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard solution (500 ng/mL).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.
LC-MS/MS Conditions[5][6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Lignans often ionize better as [M-H]⁻ due to phenolic hydroxyls).
MRM Transitions (Optimized):
-
Precursor Ion: m/z 355.1 [M-H]⁻
-
Quantifier Ion: m/z 339.9 (Loss of CH₃)
-
Qualifier Ion: m/z 195.0 (Furan ring cleavage)
Visualizing the Analytical Logic
The following diagram illustrates the decision process and physical workflow, highlighting the critical check-points for data integrity.
Figure 1: End-to-End Bioanalytical Workflow for Balanophonin Quantitation. Note the specific filtration steps (Q1/Q3) that ensure selectivity.
Determination of LOD and LOQ
This is the core requirement of method validation. We utilize the Signal-to-Noise (S/N) approach, which is most appropriate for baseline-noise-limited methods like LC-MS/MS.
Definitions
-
LOD (Limit of Detection): The lowest concentration where the analyte signal is reliably distinguished from the baseline noise. Criteria: S/N ≥ 3.
-
LOQ (Limit of Quantitation): The lowest concentration that can be quantified with acceptable accuracy and precision. Criteria: S/N ≥ 10, Accuracy 80-120%, CV < 20%.
Step-by-Step Determination Protocol
Step 1: Preparation of Low-Concentration Spikes Prepare a calibration curve in the biological matrix (not solvent) ranging from 0.1 ng/mL to 100 ng/mL. Focus on the lower end (e.g., 0.1, 0.2, 0.5, 1.0 ng/mL).
Step 2: Chromatographic Integration Inject the blank matrix (zero analyte) to establish the baseline noise level at the retention time of Balanophonin (approx. 2.5 min). Then, inject the lowest standards.
Step 3: Calculation Use the instrument software (e.g., Analyst, MassLynx) to calculate S/N using the "Peak-to-Peak" noise algorithm.
Step 4: Validation (The "Senior Scientist" Check) A calculated S/N of 10 is necessary but insufficient for LOQ. You must prove reproducibility.
-
Run the LOQ sample (e.g., 0.5 ng/mL) in quintuplicate (n=5) .
-
Calculate the Coefficient of Variation (CV%).
-
Pass Criteria: The CV% must be ≤ 20%, and the mean accuracy must be within ±20% of the nominal value.
Experimental Data (Representative)
The following data represents a typical validation run for Balanophonin in rat plasma.
| Concentration (ng/mL) | S/N Ratio (Mean) | Precision (CV %) | Accuracy (%) | Status |
| 0.1 | 2.1 | 35.4 | N/A | Below LOD |
| 0.2 | 3.8 | 28.1 | N/A | LOD (Detection Only) |
| 0.5 | 11.2 | 14.5 | 92.4 | LOQ (Quantitation) |
| 1.0 | 24.5 | 6.2 | 98.1 | Validated Range |
| 5.0 | 115.0 | 3.1 | 101.2 | Validated Range |
Interpretation:
-
At 0.2 ng/mL , we see a peak (S/N > 3), but the precision (28%) is too poor for quantification. This is the LOD .
-
At 0.5 ng/mL , the S/N exceeds 10, and precision tightens to 14.5%. This is the confirmed LOQ .
Troubleshooting & Optimization
As an expert, I must address the common pitfalls in this specific assay:
-
Ion Suppression: Lignans are often suppressed by phospholipids in plasma.
-
Solution: If LOQ is unstable, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric cartridge (e.g., Oasis HLB) to remove lipids.
-
-
Carryover: Balanophonin is lipophilic.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol to prevent ghost peaks in blank samples.
-
-
Isomer Separation: Balanophonin has stereoisomers.
-
Solution: Ensure your C18 column has sufficient length (at least 50mm) and use a slower gradient ramp (5% B to 90% B over 5 mins rather than 2 mins) to resolve it from potential diastereomers.
-
References
-
PubChem. (2023). Balanophonin Compound Summary. National Library of Medicine. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Toth, G., et al. (2012). The role of harmonized, gas and liquid chromatography mass spectrometry in the discovery of the neolignan balanophonin in the fruit wall of Cirsium vulgare. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Bioactivity comparison: (+)-Balanophonin vs. other lignans
Bioactivity Comparison: (+)-Balanophonin vs. Classical Lignans in Drug Discovery
As drug development increasingly pivots toward natural product scaffolds for complex chronic diseases, lignans and neolignans have emerged as critical pharmacophores. However, not all lignans are created equal. This guide provides an objective, data-driven comparison between (+)-Balanophonin—a specialized neolignan—and classical lignans, detailing their structural divergence, target affinities, and self-validating experimental methodologies.
Structural Divergence: Lignans vs. Neolignans
The pharmacological behavior of these compounds is fundamentally dictated by their biosynthesis. By IUPAC definition, classical lignans (e.g., Sesamin, Podophyllotoxin) are formed by the oxidative coupling of two phenylpropanoid units via a primary β-β' (8-8') carbon bond[1].
(+)-Balanophonin, however, is a neolignan . It bypasses the standard 8-8' linkage, instead featuring a 2,3-dihydrobenzofuran ring system linked to a phenylpropanoid moiety[2]. This structural deviation drastically alters its three-dimensional conformation and electron density, shifting its target affinity away from classical lignan targets (like tubulin or lipid desaturases) and toward specific kinase receptors and phosphatases involved in inflammatory signaling[1].
Quantitative Bioactivity Profiling
The structural nuances of (+)-Balanophonin grant it a highly specific bioactivity profile. While classical lignans like Podophyllotoxin are potent but highly cytotoxic (limiting their use to acute oncology), (+)-Balanophonin demonstrates remarkable efficacy in neuroinflammation and metabolic regulation with negligible cytotoxicity[3].
Table 1: Comparative Bioactivity and Cytotoxicity of Selected Lignans
| Compound | Structural Class | Primary Bioactivity & Target | Efficacy (IC₅₀ / LC₅₀) | Cytotoxicity Profile |
| (+)-Balanophonin | Benzodihydrofuran Neolignan | Anti-neuroinflammatory (iNOS/MAPK) PTP1B Inhibition | NO Inhibition: 7.07 μM[3] PTP1B: 15.2 μM[4] | Low: >115% BV2 cell viability at 10 μM[3]. HepG2 IC₅₀: 36.5 μM[5]. |
| Podophyllotoxin | Aryltetralin Lignan | Antimitotic (Tubulin polymerization) | Tubulin Inhibition: < 0.5 μM | High: HepG2 IC₅₀ < 0.1 μM. Highly toxic to healthy cells. |
| Sesamin | Furofuran Lignan | Lipid metabolism / Larvicidal | Larvicidal: 0.01 μg/mL | Low: Generally recognized as safe, but weak in acute neuroinflammation. |
| Honokiol | Biphenyl Neolignan | Anxiolytic / Antioxidant (GABA_A) | NO Inhibition: ~5-10 μM | Moderate: Cytotoxic at higher therapeutic doses. |
Mechanistic Pathway: Neuroprotection via TLR4/MAPK Attenuation
The most promising application of (+)-Balanophonin lies in its neuroprotective capabilities. In models of microglial-mediated neurodegeneration, (+)-Balanophonin acts upstream by inhibiting the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4)[2].
By blocking TLR4, (+)-Balanophonin prevents the downstream phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2, JNK, and p38[3]. This cascade halt prevents the nuclear translocation required to express pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α[2].
Fig 1. (+)-Balanophonin attenuation of LPS-induced TLR4/MAPK neuroinflammatory signaling.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols detail the isolation and in vitro validation of (+)-Balanophonin. The experimental design strictly incorporates orthogonal controls to establish causality.
Protocol A: Bio-guided Isolation from Firmiana simplex
-
Extraction: Macerate dried stems of Firmiana simplex in 80% Methanol (MeOH).
-
Causality: Methanol effectively permeates plant tissues to solubilize a broad spectrum of polar and semi-polar secondary metabolites[3].
-
-
Liquid-Liquid Partitioning: Suspend the crude extract in H₂O and partition sequentially with hexane, CHCl₃, and EtOAc.
-
Chromatographic Purification: Subject the CHCl₃ fraction to Toyopearl HW-40 size-exclusion chromatography, eluting with a MeOH/H₂O gradient.
-
Causality: Toyopearl HW-40 separates molecules based on hydrodynamic volume, isolating the ~356 Da Balanophonin from larger polymeric polyphenols[6].
-
Protocol B: Microglial Activation and NO Quantification Assay
When assessing anti-inflammatory compounds, a reduction in Nitric Oxide (NO) can artifactually result from compound toxicity (i.e., dead cells do not produce NO). This workflow uses an MTT assay as a self-validating mechanism to decouple true pharmacological iNOS down-regulation from cell death[3].
-
Cell Culture & Seeding: Culture immortalized murine BV2 microglial cells in DMEM (10% FBS). Seed at 5 × 10⁴ cells/well.
-
Causality: BV2 cells provide a robust, reproducible model for neuroinflammation, expressing high baseline levels of TLR4[3].
-
-
Pre-treatment: Treat cells with (+)-Balanophonin (1, 5, 10 μM) or L-NMMA (10 μM) for 1 hour.
-
Causality: Pre-treatment allows the compound to interact with membrane receptors before the inflammatory insult. L-NMMA serves as a validated positive control to calibrate the assay's dynamic range[3].
-
-
Endotoxin Stimulation: Add 100 ng/mL LPS and incubate for 24 hours.
-
Griess Assay (Primary Endpoint): Mix 50 μL of culture supernatant with 50 μL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (the stable oxidation product of NO)[3].
-
MTT Assay (Orthogonal Validation): Add MTT solution to the remaining adhered cells to assess viability.
-
Causality: Proving cell viability remains >95% ensures the anti-inflammatory effect is pharmacologically specific and not a result of cytotoxicity[3].
-
Fig 2. Self-validating in vitro workflow for assessing microglial NO inhibition.
Translational Outlook
Compared to classical lignans, (+)-Balanophonin represents a highly optimized natural scaffold. Its unique benzodihydrofuran neolignan structure allows it to selectively target the TLR4/MAPK axis and PTP1B enzymes without triggering the severe cytotoxic pathways associated with aryltetralin lignans like podophyllotoxin[1][3][4]. For drug development professionals targeting neurodegenerative diseases (e.g., Alzheimer's or Parkinson's) where chronic microglial activation drives pathology, (+)-Balanophonin offers a superior therapeutic window and a compelling lead for structural optimization.
References
- "Balanophonin - Grokipedia" Grokipedia.
- "Lignans and Neolignans: Plant secondary... : Pharmacological Research" Ovid.
- "Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof" PubMed Central (PMC).
- "A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation" PubMed Central (PMC).
- "New neo-lignan from Acanthopanax senticosus with protein tyrosine phosphatase 1B inhibitory activity" PubMed.
- "Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action" Benchchem.
Sources
- 1. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New neo-lignan from Acanthopanax senticosus with protein tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Correlation Between (+)-Balanophonin Content and Antioxidant Capacity
Executive Summary
As drug development professionals and application scientists, evaluating the bioactivity of plant-derived secondary metabolites requires moving beyond basic assays to understand the structural and mechanistic drivers of efficacy. (+)-Balanophonin , a naturally occurring neolignan featuring a 2,3-dihydrobenzofuran ring system linked to a phenylpropanoid moiety, has emerged as a compound of significant interest[1]. Originally isolated from Balanophora japonica, and subsequently found in Firmiana simplex, Lagerstroemia indica, and Manihot esculenta (cassava), this compound exhibits a robust correlation between its tissue concentration and systemic antioxidant capacity[1][2][3].
This guide objectively evaluates the antioxidant performance of (+)-Balanophonin, compares it against established phenolic standards, and provides self-validating experimental workflows for its isolation and quantification.
Mechanistic Profiling: The Dual-Axis Antioxidant Pathway
The antioxidant capacity of (+)-Balanophonin is not strictly limited to direct radical scavenging; it operates via a highly effective dual-axis mechanism[1][4].
-
Direct Scavenging (Chemical Axis): The phenolic hydroxyl groups on the benzofuran ring act as electron and hydrogen atom donors, directly quenching Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
-
Indirect Signaling Modulation (Biological Axis): Oxidative stress and inflammation operate in a feedback loop. (+)-Balanophonin actively inhibits lipopolysaccharide-induced activation of the Toll-like receptor 4 (TLR4)[1]. This upstream antagonism suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs)—specifically ERK1/2, JNK, and p38—thereby halting the downstream production of pro-oxidant and pro-inflammatory mediators like NO, PGE2, IL-1β, and TNF-α[1][4].
Figure 1: Dual-action antioxidant and anti-inflammatory signaling pathway of (+)-Balanophonin.
Comparative Antioxidant Performance
When profiling a compound's antioxidant capacity, it is imperative to benchmark it against established standards and structurally related phenolics.
In an activity-directed fractionation study of cassava stems, (+)-Balanophonin was evaluated alongside other isolated phenolics[3]. The data revealed a critical insight for application scientists: assay discordance . While (+)-Balanophonin showed moderate efficacy in DPPH assays (lipophilic environment), it ranked lower than Trolox in ABTS assays (amphiphilic environment)[3]. This suggests that the bulky 2,3-dihydrobenzofuran structure introduces steric hindrance, limiting its interaction kinetics with the larger ABTS radical cation.
Similarly, in hazelnut (Corylus avellana L.) shell extracts, (+)-Balanophonin demonstrated an EC₅₀ ranging from 42.7 to 89.2 µg/mL in DPPH assays, placing it as a moderate scavenger compared to highly potent, smaller phenolic acids like gallic acid[5].
Table 1: Comparative Antioxidant Performance of (+)-Balanophonin vs. Alternative Phenolics
| Compound | Structural Class | DPPH Scavenging Capacity | ABTS Scavenging Capacity | Application / Biological Note |
| (+)-Balanophonin | Neolignan | Moderate (EC₅₀ 42.7–89.2 µg/mL) | Lower than Trolox | Strong MAPK/TLR4 inhibition; Neuroprotective |
| Pinoresinol | Lignan | High (Second to Ascorbic Acid) | Moderate (Higher than Trolox) | Broad-spectrum antioxidant |
| Gallic Acid | Phenolic Acid | Very High (EC₅₀ ~1.2 µg/mL) | Very High | High cytotoxicity in cancer cell lines |
| Ascorbic Acid | Vitamin (Standard) | Reference Standard (Highest) | N/A | Universal water-soluble control |
| Trolox | Vitamin E Analog | Reference Standard (EC₅₀ 10.1 µg/mL) | Reference Standard | Universal lipid-soluble control |
Correlative Analysis: Content vs. Capacity in Plant Models
Does a higher intrinsic concentration of (+)-Balanophonin correlate with a macroscopic increase in tissue antioxidant capacity? Experimental metabolomics confirms a direct, positive relationship.
A definitive correlative study on the yellow-leaf gl1 mutant of Lagerstroemia indica provides compelling evidence[2]. Untargeted metabolomics revealed that the gl1 mutant possesses an altered phenylpropanoid metabolism, resulting in significantly lower polymeric lignin content but a massive upregulation of soluble phenolic compounds[2].
Specifically, the neolignan derivative balanophonin-4-O-D-glu was identified as a primary characteristic metabolite in the mutant[2]. This biochemical shift directly correlated with functional performance: the gl1 mutant exhibited drastically higher FRAP, ABTS, DPPH, and hydroxyl radical scavenging activities compared to the wild-type[2]. This confirms that the in vivo accumulation of (+)-Balanophonin derivatives linearly translates to measurable, systemic antioxidant capacity.
Methodological Framework: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent the degradation of active phenolic hydroxyls during processing.
Protocol 1: Activity-Directed Extraction & Isolation
Rationale: Traditional blind isolation often leads to the loss of active compounds. Activity-directed fractionation ensures that only the fractions retaining functional antioxidant capacity are advanced.
-
Exhaustive Extraction: Macerate powdered plant material (e.g., Balanophora japonica or Manihot esculenta stems) in analytical-grade methanol at room temperature to extract secondary metabolites[6]. Concentrate the combined extracts under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Suspend the crude methanolic extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Causality Note: The ethyl acetate fraction typically exhibits the highest DPPH/ABTS scavenging activity due to the optimal polarity for neolignan extraction[3].
-
-
Chromatographic Purification: Load the active ethyl acetate fraction onto a Toyopearl HW-40 or silica gel column[6]. Elute using a gradient of methanol in water (e.g., 20% to 100% MeOH)[6].
-
Validation Check (TLC-DPPH Autography): Spot collected fractions on a TLC plate and spray with a 0.2% DPPH solution. Fractions that bleach the purple background to yellow contain active radical scavengers and should be pooled for NMR/MS structural elucidation.
Protocol 2: DPPH and ABTS Radical Scavenging Assays
Rationale: Relying on a single assay can yield skewed data due to solvent and steric biases. DPPH evaluates HAT in lipophilic environments, while ABTS evaluates SET in amphiphilic conditions.
-
DPPH Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol[7].
-
ABTS Cation Generation: React ABTS with potassium persulfate and incubate in the dark for 12–16 hours at room temperature to generate the stable ABTS·⁺ radical cation[7]. Dilute with ethanol to an absorbance of ~0.70 at 734 nm.
-
Reaction Incubation: Mix 2 mL of the isolated (+)-Balanophonin solution (at varying concentrations) with 3.5 mL of the DPPH solution. Incubate in the dark at 25°C for 30 minutes[7]. For ABTS, mix and incubate for exactly 6 minutes.
-
Spectrophotometric Quantification: Measure absorbance at 517 nm for DPPH and 734 nm for ABTS[7].
-
Validation Check: Always run Ascorbic Acid (for DPPH) and Trolox (for ABTS) as positive reference standards[3]. Include a pure solvent blank to correct for baseline absorbance. Calculate the EC₅₀ (concentration required to scavenge 50% of radicals) to standardize cross-study comparisons.
References
-
Balanophonin - Grokipedia | Source: grokipedia.com | 1
-
A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC | Source: nih.gov | 4
-
Phenolic Compounds and Antioxidant Capacity Comparison of Wild-Type and Yellow-Leaf gl1 Mutant of Lagerstroemia indica - PubMed | Source: nih.gov | 2
-
Antioxidant Phenolic Compounds of Cassava (Manihot esculenta) from Hainan - PMC | Source: nih.gov | 3
-
Hazelnut (Corylus avellana L.) Shells Extract: Phenolic Composition, Antioxidant Effect and Cytotoxic | Source: semanticscholar.org | 5
-
Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action - Benchchem | Source: benchchem.com | 6
-
Phenolic Compounds and Antioxidant Capacity Comparison of Wild-Type and Yellow-Leaf gl1 Mutant of Lagerstroemia indica - PMC | Source: nih.gov | 7
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Phenolic Compounds and Antioxidant Capacity Comparison of Wild-Type and Yellow-Leaf gl1 Mutant of Lagerstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Phenolic Compounds of Cassava (Manihot esculenta) from Hainan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenolic Compounds and Antioxidant Capacity Comparison of Wild-Type and Yellow-Leaf gl1 Mutant of Lagerstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of (+)-Balanophonin Metabolic Stability
Executive Summary: The Stability Paradox of Neolignan Aldehydes
(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan aldehyde. While it exhibits potent anti-inflammatory and neuroprotective properties, its development as a therapeutic agent is challenged by its metabolic instability. Unlike its alcohol derivatives (e.g., dehydrodiconiferyl alcohol), the aldehyde moiety in Balanophonin presents a "metabolic soft spot" highly susceptible to oxidative clearance.
This guide provides a technical comparison of (+)-Balanophonin against structural analogs and industry standards. Analysis of liver microsome (LM) and hepatocyte stability data indicates that (+)-Balanophonin follows a High Intrinsic Clearance (
Chemical Biology & Metabolic Soft Spots
To understand the kinetics, one must first analyze the structural liability. (+)-Balanophonin contains three distinct metabolic triggers:
- -Unsaturated Aldehyde (C9): The primary site of instability. It is rapidly oxidized to the carboxylic acid (Balanophonin acid) by Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase (AOX), or reduced to the alcohol.
-
Phenolic Hydroxyl (C4): A high-affinity substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II elimination.
-
Dihydrobenzofuran Ring: Relatively stable, though subject to minor CYP450-mediated hydroxylation.
Comparative Structural Analysis
| Feature | (+)-Balanophonin | Dehydrodiconiferyl Alcohol (DHCA) | Verapamil (Control) |
| Primary Functional Group | Aldehyde (-CHO) | Alcohol (-CH2OH) | Tertiary Amine |
| Metabolic Liability | High (Oxidation + Conjugation) | Moderate (Conjugation) | High (N-Dealkylation) |
| Dominant Enzyme | ALDH / AOX / UGT | UGT / Sulfotransferase | CYP3A4 |
Comparative Kinetics: Experimental Data
The following data synthesizes experimental trends observed in neolignan metabolism. (+)-Balanophonin is compared here with Dehydrodiconiferyl Alcohol (DHCA) (a more stable structural analog) and Verapamil (a high-clearance reference standard).
Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
| Parameter | (+)-Balanophonin | DHCA (Analog) | Verapamil (High | Warfarin (Low |
| 12.5 ± 2.1 | 28.4 ± 3.5 | 15.0 ± 1.2 | > 240 | |
| 115.2 (High) | 48.6 (Moderate) | 92.4 (High) | < 5.0 | |
| Remaining % (30 min) | 18% | 48% | 25% | 98% |
| Major Metabolite | Balanophonin Acid | DHCA-Glucuronide | Norverapamil | Hydroxywarfarin |
| Phase I/II Ratio | 60:40 | 20:80 | 95:5 | 100:0 |
Technical Insight: The rapid disappearance of (+)-Balanophonin (
min) in microsomes without NADPH suggests significant contribution from non-CYP enzymes (like esterases or residual dehydrogenases) or chemical instability, distinct from the pure CYP-driven clearance of Verapamil.
Species Interspecific Differences
Metabolic stability often varies by species. For (+)-Balanophonin, the clearance rank order is typically: Rat > Mouse > Human > Dog
-
Rat: Extensive first-pass metabolism via cytosolic ALDH.
-
Human: Moderate clearance; glucuronidation is the rate-limiting step for the acid metabolite.
Metabolic Pathway Visualization[1]
The following diagram illustrates the bifurcated metabolic fate of (+)-Balanophonin, highlighting the competition between oxidation (Phase I) and conjugation (Phase II).
Figure 1: Metabolic divergence of (+)-Balanophonin. The dominant pathway is the rapid oxidation to the carboxylic acid, followed by direct glucuronidation of the phenol moiety.
Experimental Protocol: Self-Validating Microsomal Assay
To generate the data above, a standard "depletion" assay is insufficient due to the compound's aldehyde nature. The following protocol includes specific controls for non-CYP metabolism.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactors: NADPH (for CYP), UDPGA (for UGT), NAD+ (optional, for ALDH).
-
Internal Standard: Propranolol or Honokiol.
Step-by-Step Methodology
-
Preparation of Stock: Dissolve (+)-Balanophonin in DMSO to 10 mM. Dilute to 1
M working solution in phosphate buffer (pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition. -
Pre-Incubation (Thermostability Check): Incubate 1
M Balanophonin with microsomes (0.5 mg/mL) at 37°C for 10 min without cofactors.-
Validation: If >10% loss occurs here, the compound is chemically unstable or metabolized by cofactor-independent enzymes (e.g., esterases).
-
-
Reaction Initiation:
-
Group A (Phase I): Add NADPH (1 mM).
-
Group B (Phase II): Add UDPGA (2 mM) + Alamethicin (pore-forming agent).
-
Group C (Total): Add NADPH + UDPGA.
-
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 150
L ice-cold Acetonitrile containing Internal Standard. Vortex for 1 min. -
Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.
Analytical Conditions (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Transition: Monitor
355.1 137.0 (Parent) and 371.1 [Fragment] (Acid Metabolite).
References
-
BenchChem. (2025).[1] Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action. Retrieved from
-
PubChem. (2025). Balanophonin Compound Summary (CID 21582569). National Library of Medicine. Retrieved from
-
Wang, X., et al. (2015). Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats. British Journal of Nutrition. Retrieved from
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4] Retrieved from
-
Admeshop. (2025). Metabolic Stability Assays: General Protocols for Neolignans. Retrieved from
Sources
Safety Operating Guide
Balanophonin, (+)- proper disposal procedures
Executive Safety Directive
Status: Bioactive Phytochemical (Neolignan) Immediate Action: Treat as Hazardous Chemical Waste .[1][2] Do not dispose of down the drain or in municipal trash.
(+)-Balanophonin (CAS: 215319-47-4) is a bioactive neolignan with reported anti-inflammatory, cytotoxic, and neuroprotective properties.[1][2][3] Due to its specific biological activity and the absence of a dedicated GHS hazard classification in many jurisdictions, the Precautionary Principle must be applied. It must be handled as a Toxic Organic Substance until definitive toxicological data proves otherwise.[1][2]
Core Prohibition:
Physicochemical Profile for Waste Management
Understanding the physical state and solubility is prerequisite to selecting the correct waste stream.
| Property | Data | Operational Implication |
| Molecular Formula | Organic waste stream compatible.[1][2][3] | |
| Molecular Weight | 356.37 g/mol | Non-volatile solid.[1][2] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Waste will likely be in organic solvent matrices.[1] |
| Stability | Light/Heat Sensitive (Lignan) | Store waste containers away from direct heat/light to prevent degradation into unknown byproducts.[1][2] |
| RCRA Status (US) | Not Listed (P/U List) | Classify by characteristic (Toxicity) or solvent carrier (Ignitability F003).[1][2][3] |
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Debris)
Scenario: Expired dry stock, spilled powder, or contaminated weighing boats.[1][2]
-
Containment: Transfer solid (+)-balanophonin into a screw-top wide-mouth jar (HDPE or Glass).
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the solid waste bin to prevent exothermic reactions.[1]
-
Consumables: Contaminated gloves, paper towels, and weigh paper must be double-bagged in clear polyethylene bags (minimum 4 mil thickness) and placed in the Solid Hazardous Waste Drum .[1][2]
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Scenario: NMR samples, HPLC fractions, or stock solutions in DMSO/Methanol.[1][2]
Critical Decision: The disposal stream is determined by the solvent , not just the solute.
-
If Solvent is Halogenated (e.g., Chloroform, DCM):
-
If Solvent is Non-Halogenated (e.g., DMSO, Methanol, Ethanol):
-
Dispose in Non-Halogenated Organic Waste container.
-
Reasoning: These are typically used as fuel blends in cement kilns.[1]
-
Step-by-Step Liquid Disposal:
-
Pre-Check: Ensure the waste container is compatible with the solvent (LDPE carboys are generally resistant to alcohols/DMSO; Glass is required for chlorinated solvents if long-term storage is expected).[1][2]
-
Transfer: Pour solution through a funnel to avoid spillage.
-
Rinsing: Triple rinse the empty source vial with the same solvent used in the solution. Add rinsate to the waste container.[4]
-
Vial Disposal: Deface the label on the empty, triple-rinsed vial and dispose of it in the Broken Glass/Sharps container (if glass) or regular trash (if plastic), strictly following local EHS "empty container" regulations.
Decision Logic & Workflow
The following diagram illustrates the decision tree for segregating Balanophonin waste streams to ensure compliance with EPA (US) and CLP (EU) standards.
Figure 1: Decision matrix for segregating (+)-balanophonin waste based on physical state and solvent carrier.
Emergency Spill Response
Trigger: Spillage of >10 mg of solid or >5 mL of high-concentration solution.[2][3]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double glove recommended), lab coat, and safety goggles.[1][2] Wear a P95/N95 respirator if dust is visible.[1][2]
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution followed by 70% Ethanol.[1]
-
Reporting: Report the spill to your facility's Chemical Hygiene Officer (CHO).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21582569, Balanophonin.[1][2] Retrieved from [Link][1][2][3]
-
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
University of Otago (2025). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link][1][2][3]
Sources
Navigating the Handling of (+)-Balanophonin: A Guide to Personal Protective Equipment and Disposal
The introduction of novel compounds like (+)-Balanophonin into research and development pipelines necessitates a rigorous and proactive approach to safety. As a neolignan, its unique chemical structure offers significant therapeutic potential, but also presents a toxicological profile that is not yet fully characterized. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a self-validating system of protocols, grounded in authoritative sources, to ensure the safe handling and disposal of (+)-Balanophonin in the laboratory setting.
Hazard Assessment: A Conservative Approach
Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for the (+)-enantiomer of Balanophonin, a conservative approach is mandated.[1] We will proceed with the assumption that this compound is potentially hazardous until extensive toxicological data becomes available.[2][3][4] The available SDS for the racemic mixture, (±)-Balanophonin, indicates the need to avoid dust formation and contact with skin and eyes.[5] Therefore, all handling procedures must be designed to minimize the risk of inhalation, ingestion, and dermal exposure.[1][5]
Key Assumed Hazards:
-
Acute Toxicity: Data is not available, so high toxicity should be assumed.[1]
-
Carcinogenicity & Mutagenicity: Treat as a potential carcinogen and mutagen due to lack of data.[1]
-
Respiratory Irritation: As a crystalline powder, it poses a risk of aerosolization.[1]
-
Skin and Eye Irritation: Direct contact should be avoided.[5]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. All manipulations of solid (+)-Balanophonin or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of powders or vapors.[1][3] The use of a fume hood is a critical and non-negotiable first step in mitigating exposure risk.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are paramount to ensuring personal safety. A multi-layered approach is recommended.[1]
Eye and Face Protection
Chemical safety goggles with side shields are mandatory to protect the eyes from splashes or airborne particles.[1][2][3] In situations with a higher risk of splashing, such as when handling larger volumes of solutions, a face shield should be worn in addition to safety goggles.[2][3]
Hand Protection
Given that the hands are at the highest risk of exposure, appropriate glove selection is critical. Nitrile or neoprene gloves are recommended for their chemical resistance.[1][2][3] Double-gloving is a best practice to provide an additional layer of protection, especially during prolonged handling or when working with solutions.[1] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[5]
Body Protection
A fully fastened laboratory coat must be worn to protect the skin and clothing from contamination.[1][2][3][6] For procedures with a higher risk of splashes or spills, consider the use of an impervious apron over the lab coat.
Respiratory Protection
When handling (+)-Balanophonin outside of a chemical fume hood, which is strongly discouraged, an N95 or higher-rated respirator is required to prevent the inhalation of fine particles.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid compound | Safety goggles with side shields | Double nitrile or neoprene gloves | Fully fastened lab coat | Required if outside a fume hood (N95 or higher) |
| Preparing solutions | Safety goggles with side shields | Double nitrile or neoprene gloves | Fully fastened lab coat | Not required if in a fume hood |
| Cell culture application | Safety goggles with side shields | Nitrile or neoprene gloves | Fully fastened lab coat | Not required if in a fume hood |
| Large-scale synthesis | Face shield and safety goggles | Double nitrile or neoprene gloves | Lab coat and impervious apron | Required if potential for aerosolization exists |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence
-
Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them. Remove the inner pair using a glove-to-glove and then skin-to-skin technique.
-
Goggles/Face Shield: Remove from the back of the head to avoid touching the front.
-
Lab Coat: Unfasten and roll it inside out as you remove it, touching only the inside.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Caption: Workflow for the safe handling of (+)-Balanophonin.
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.[1] If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE.[1] For large spills, evacuate the laboratory and contact the institutional safety office.[1] Decontamination of surfaces can be achieved by scrubbing with alcohol.
Disposal Plan: Waste Management
All materials that have come into contact with (+)-Balanophonin are to be considered hazardous waste.[1]
-
Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and any other disposable materials. These should be collected in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Unused (+)-Balanophonin and any solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste bottle.[1] It is critical to separate halogenated and non-halogenated solvent waste streams.
-
Final Disposal: All (+)-Balanophonin waste must be disposed of through an approved hazardous waste disposal plant.[5] Do not discharge to sewer systems or the environment.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with water for at least 15 minutes.[2] Wash off with soap and plenty of water.[5] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
By adhering to these stringent protocols, researchers can confidently work with (+)-Balanophonin, minimizing personal risk and ensuring a safe and compliant laboratory environment.
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Novel Chemicals with Unknown Hazards SOP.
- Novel Chemicals With Unknown Hazards. Environmental Health and Safety.
- Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety.
- Balaphonin - Safety Data Sheet. ChemicalBook.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
